2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
Beschreibung
BenchChem offers high-quality 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELKJOVNVBXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647083 | |
| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134722-07-9 | |
| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, a valuable building block in pharmaceutical research and development. The document details two classical and widely utilized methods: the Strecker synthesis and the Bucherer-Bergs synthesis. This guide presents detailed experimental protocols, quantitative data, and reaction mechanisms to assist researchers in the efficient synthesis of this compound. Visual aids in the form of signaling pathways and experimental workflows are included to enhance understanding.
Introduction
2-Amino-2-(4-methoxyphenyl)acetic acid, also known as p-methoxy-DL-phenylglycine, is a non-proteinogenic amino acid. Its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various applications in drug discovery and development. This guide focuses on the practical synthesis of the racemic form of this compound, providing a foundation for further enantioselective preparations if required.
Synthetic Pathways
Two primary synthetic methodologies are commonly employed for the preparation of 2-Amino-2-(4-methoxyphenyl)acetic acid: the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods utilize the readily available starting material, 4-methoxybenzaldehyde (p-anisaldehyde).
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1]
Reaction Scheme:
-
α-Aminonitrile Formation: 4-Methoxybenzaldehyde reacts with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form 2-amino-2-(4-methoxyphenyl)acetonitrile.
-
Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the desired amino acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Bucherer-Bergs Synthesis
The Bucherer-Bergs synthesis is a multicomponent reaction that produces a hydantoin intermediate from an aldehyde, which is then hydrolyzed to the amino acid.[2][3]
Reaction Scheme:
-
Hydantoin Formation: 4-Methoxybenzaldehyde is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water to form 5-(4-methoxyphenyl)hydantoin.
-
Hydrolysis: The hydantoin intermediate is subsequently hydrolyzed with a strong base (e.g., NaOH) or acid to yield the amino acid. Acidification with hydrochloric acid then precipitates the final hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to 2-Amino-2-(4-methoxyphenyl)acetic acid. The data is compiled from procedures for structurally related phenylglycine derivatives and serves as a comparative guide.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis |
| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |
| Key Reagents | NH₄Cl, NaCN, HCl | KCN, (NH₄)₂CO₃, NaOH, HCl |
| Number of Steps | 2 | 2 |
| Typical Yield | 70-85% | 60-80% |
| Reaction Time | 16-30 hours | 24-48 hours (including hydrolysis) |
| Scalability | Moderate to High | High |
| Waste Products | Cyanide salts | Cyanide and carbonate salts |
Experimental Protocols
Strecker Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride
Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a suitable solvent mixture such as methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride
-
To the crude 2-amino-2-(4-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the completion of the hydrolysis by TLC.
-
After cooling to room temperature, the hydrochloride salt of the amino acid may precipitate. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
-
To obtain the free amino acid, the hydrochloride salt can be dissolved in a minimal amount of water, and the pH adjusted to its isoelectric point with a base (e.g., ammonium hydroxide), causing the amino acid to precipitate.
-
For the hydrochloride salt, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Bucherer-Bergs Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride
Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin
-
In a pressure vessel, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to 60-80 °C for 12-18 hours.
-
Cool the reaction mixture to induce crystallization of the hydantoin intermediate.
-
Filter the solid product and wash with cold water.
Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride
-
Suspend the 5-(4-methoxyphenyl)hydantoin in a solution of a strong base (e.g., 2 M NaOH).
-
Heat the mixture under reflux for 12-24 hours.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the racemic amino acid hydrochloride.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent such as a water/ethanol mixture.
Visualizations
Reaction Pathways
Caption: Strecker synthesis pathway for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Caption: Bucherer-Bergs synthesis pathway for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Experimental Workflows
Caption: Experimental workflow for the Strecker synthesis.
Caption: Experimental workflow for the Bucherer-Bergs synthesis.
Conclusion
This technical guide has outlined two robust and well-established methods for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride. Both the Strecker and Bucherer-Bergs syntheses offer viable routes from the common precursor, 4-methoxybenzaldehyde. The choice between these methods may depend on factors such as available equipment, desired scale, and safety considerations associated with the handling of cyanides. The provided protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the efficient production of this important amino acid derivative.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological data for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is not available in the current body of scientific literature. The following technical guide is based on the well-established mechanism of action of structurally analogous phenylglycine derivatives. The core mechanism is inferred from structure-activity relationship (SAR) studies of these related compounds.
Executive Summary
This technical guide delineates the putative mechanism of action for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride. As a member of the phenylglycine derivative class of compounds, its primary biological activity is proposed to be the competitive antagonism of Group I metabotropic glutamate receptors (mGluR1 and mGluR5). This antagonism interferes with the canonical Gq/11-protein coupled signaling cascade, leading to the inhibition of phosphoinositide hydrolysis and subsequent downstream intracellular events. This document provides a comprehensive overview of this mechanism, supported by quantitative data from key structural analogs, detailed experimental protocols for assessing activity, and visualizations of the relevant biological pathways and workflows.
Introduction to Phenylglycine Derivatives and their Targets
Phenylglycine derivatives are a class of compounds recognized for their modulatory effects on excitatory amino acid receptors, particularly metabotropic glutamate receptors (mGluRs). mGluRs are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways.
Group I mGluRs, comprising mGluR1 and mGluR5, are of particular interest. They are typically located postsynaptically and couple to Gq/11 proteins. Activation of these receptors by the endogenous ligand glutamate initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.
Proposed Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
Based on the extensive literature on its structural analogs, 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is hypothesized to function as a competitive antagonist at Group I metabotropic glutamate receptors.
-
Molecular Target: Primarily mGluR1 and mGluR5.
-
Mode of Action: Competitive antagonism. The compound likely binds to the orthosteric glutamate binding site on the receptor, preventing the binding of glutamate and subsequent receptor activation.
-
Signaling Pathway: Inhibition of the Gq/11-mediated phosphoinositide hydrolysis pathway.
The logical relationship for the proposed mechanism of action is as follows:
Caption: Proposed mechanism of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Quantitative Data for Structurally Related Analogs
The following table summarizes the antagonist activity of key phenylglycine derivatives at Group I mGluRs. This data provides a strong basis for inferring the activity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
| Compound | Receptor | Assay Type | Agonist Used | Quantitative Value (K_B / IC_50) | Reference |
| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | Phosphoinositide Hydrolysis | (1S,3R)-ACPD | K_B: 0.184 ± 0.04 mM | [1] |
| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | Phosphoinositide Hydrolysis | L-Glutamate | K_B: 163 ± 43 µM | [2] |
| (S)-α-Methyl-4-carboxyphenylglycine (S-MCPG) | mGluR1α | Phosphoinositide Hydrolysis | L-Glutamate | K_B: 50 ± 12 µM | [2] |
| (S)-α-Methyl-4-carboxyphenylglycine (S-MCPG) | mGluR5a | Phosphoinositide Hydrolysis | L-Glutamate | K_B: 316 ± 43 µM | [2] |
| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1a | Phosphoinositide Hydrolysis | L-Glutamate | IC_50: 15 ± 3 µM | [3] |
Experimental Protocols
The primary method for determining the antagonist activity of phenylglycine derivatives at Group I mGluRs is the phosphoinositide (PI) hydrolysis assay.
5.1 Phosphoinositide Hydrolysis Assay in mGluR-expressing Cells
This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, in response to agonist stimulation in the presence and absence of the antagonist.
Methodology:
-
Cell Culture and Receptor Expression:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are transiently or stably transfected with the cDNA encoding the desired mGluR subtype (e.g., mGluR1α or mGluR5a).
-
-
Radiolabeling:
-
Cells are incubated with [³H]-myo-inositol (typically 1 µCi/mL) in inositol-free medium for 16-24 hours to allow for incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Cells are washed to remove excess radiolabel and pre-incubated with a Krebs-HEPES buffer containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
The test compound (2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride or its analogs) is added at various concentrations and incubated for a defined period (e.g., 20 minutes).
-
A specific mGluR agonist (e.g., L-Glutamate or (1S,3R)-ACPD) is then added at a fixed concentration (e.g., its EC50 value) and incubated for a further period (e.g., 45-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
The incubation is terminated by the addition of a cold acid solution (e.g., 0.5 M trichloroacetic acid or 10 mM formic acid).
-
The cell lysates are collected and neutralized.
-
-
Quantification of Inositol Phosphates:
-
The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., with Dowex AG1-X8 resin).
-
The radioactivity of the eluted IP fraction is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The antagonist activity is determined by the concentration-dependent inhibition of the agonist-induced IP accumulation.
-
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
For competitive antagonists, Schild analysis can be performed to determine the K_B value.
-
Experimental Workflow Diagram:
Caption: Workflow for a phosphoinositide hydrolysis assay.
Conclusion
While direct experimental evidence for the mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is currently lacking, the extensive body of research on its structural analogs provides a strong foundation for a hypothesized mechanism. It is proposed that this compound acts as a competitive antagonist at Group I metabotropic glutamate receptors, thereby inhibiting the Gq/11-phosphoinositide signaling cascade. This guide provides the theoretical framework, supporting data from related molecules, and detailed experimental protocols to facilitate further investigation into the precise pharmacological profile of this compound. Future studies are warranted to confirm this proposed mechanism and to quantify the potency and selectivity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride at specific mGluR subtypes.
References
An In-depth Technical Guide on the Biological Activity of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, presents a scaffold of interest in medicinal chemistry. Its structure, featuring a chiral center, an amino group, a carboxylic acid, and a methoxy-substituted phenyl ring, offers multiple points for chemical modification, making it a versatile building block for the synthesis of potentially bioactive compounds. While comprehensive biological data for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride itself is limited in publicly accessible literature, its core structure, 4-methoxyphenylglycine, is incorporated into various molecules that exhibit a range of biological activities. This guide summarizes the known biological activities of derivatives containing the 4-methoxyphenylglycine moiety, provides relevant experimental protocols, and visualizes key concepts and workflows.
Core Biological Activities of Derivatives
Derivatives incorporating the 4-methoxyphenylglycine scaffold have been primarily investigated for their antimicrobial and antifungal properties. The amino acid moiety can be integrated into larger, more complex molecules, such as peptides and steroid conjugates, to modulate their biological effects.
Quantitative Data on Derivatives
The following table summarizes the quantitative biological activity data for compounds containing the 4-methoxyphenylglycine core. It is crucial to note that these data do not represent the activity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride itself but rather of more complex molecules that include this structural unit.
| Compound Class | Specific Compound/Derivative | Target Organism/Assay | Activity Metric | Value | Reference |
| Sulfated Steroid-Amino Acid Conjugates | Polymastia boletiformis conjugate 1 | Cladosporium cucumerinum | Inhibition Zone | 8.0 mm at 60 µ g/disc | [1] |
| Polymastia boletiformis conjugate 2 | Cladosporium cucumerinum | Inhibition Zone | 10.1 mm at 30 µ g/disc | [1] | |
| Polymastia boletiformis conjugate 2 | Candida albicans | Significant Activity | at 100 µ g/disc | [1] | |
| Mannich Base Sydnone Derivatives | Derivatives of DL-4-Methoxyphenylglycine | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | MIC | Data not specified, but some compounds showed significant activity | [2] |
Potential Mechanisms of Action
Experimental Protocols
Detailed experimental methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for assays used to evaluate the biological activity of compounds containing the 4-methoxyphenylglycine moiety.
Antifungal Activity Assay (Disc Diffusion Method)
This protocol is adapted from studies on natural products containing the 4-methoxyphenylglycine scaffold.[1]
1. Culture Preparation:
- A suspension of the fungal strain (e.g., Cladosporium cucumerinum or Candida albicans) is prepared in a suitable broth and adjusted to a concentration of approximately 10^6 cells/mL.
2. Plate Preparation:
- Malt extract agar (for C. cucumerinum) or Sabouraud dextrose agar (for C. albicans) is poured into sterile Petri dishes and allowed to solidify.
- The fungal suspension is evenly spread over the surface of the agar plates using a sterile swab.
3. Disc Application:
- Sterile filter paper discs (6 mm in diameter) are impregnated with a known amount of the test compound dissolved in a suitable solvent (e.g., methanol or DMSO).
- The solvent is allowed to evaporate completely.
- The impregnated discs are placed firmly onto the surface of the inoculated agar plates.
4. Incubation:
- The plates are incubated at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.
5. Data Analysis:
- The diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) is measured in millimeters.
- A standard antifungal agent (e.g., fluconazole) is used as a positive control, and a disc with solvent only is used as a negative control.
General Workflow for Synthesis and Evaluation of Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid.
Caption: A generalized workflow for the chemical synthesis and subsequent biological evaluation of novel derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid.
Signaling Pathways and Molecular Interactions
Direct evidence of the interaction of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride with specific signaling pathways is not available. However, as a phenylglycine derivative, it is plausible that it or its derivatives could interact with pathways involving amino acid metabolism or neurotransmission. The diagram below conceptualizes the potential roles of such a molecule in a biological context.
Caption: A conceptual diagram illustrating the potential interaction of 2-Amino-2-(4-methoxyphenyl)acetic acid or its derivatives with various molecular targets, leading to downstream biological effects.
Conclusion
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a chiral building block with potential for the development of new therapeutic agents. While direct biological activity data for this specific compound is scarce, its incorporation into more complex molecules has yielded derivatives with notable antifungal and antimicrobial activities. Future research should focus on the systematic evaluation of this compound and its simple derivatives to establish a clear structure-activity relationship and to elucidate its potential mechanisms of action. The versatility of its structure suggests that a wide range of biological activities may yet be uncovered through further investigation.
References
An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-amino-2-(4-methoxyphenyl)acetic acid hydrochloride and its key derivatives. This non-proteinogenic amino acid serves as a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the core synthetic workflows.
Core Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid
The synthesis of the racemic α-amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid, is most commonly achieved through two classical methods: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize the readily available starting material, 4-methoxybenzaldehyde.
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde (4-methoxybenzaldehyde), an ammonia source (such as ammonium chloride), and a cyanide source (such as sodium or potassium cyanide). The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another robust method for synthesizing α-amino acids. It involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the final amino acid.
Comparative Data for Core Synthesis
The following table summarizes typical quantitative data for the Strecker and Bucherer-Bergs syntheses, adapted from procedures for structurally similar phenylglycines.[1]
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |
| Key Reagents | NH₄Cl, NaCN | KCN, (NH₄)₂CO₃ |
| Intermediate | α-Aminonitrile | 5-(4-methoxyphenyl)hydantoin |
| Typical Yield | 70-85% | 60-80% |
| Reaction Time | 12-24 hours (amination/cyanation) + 4-6 hours (hydrolysis) | 12-18 hours (hydantoin formation) + 12-24 hours (hydrolysis) |
| Stereoselectivity | Racemic | Racemic |
| Number of Steps | 2 | 2 |
Experimental Protocols: Core Synthesis
Protocol 1: Strecker Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride
Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride
-
To the crude 2-amino-2-(4-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 4-6 hours, monitoring the completion of hydrolysis by TLC.
-
Cool the reaction mixture to room temperature. The hydrochloride salt of the amino acid may precipitate.
-
If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 2-amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Protocol 2: Bucherer-Bergs Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid
Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin
-
In a suitable pressure vessel, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.[1]
-
Heat the sealed vessel to 60-80 °C for 12-18 hours.[1]
-
Cool the reaction mixture to room temperature to induce crystallization of the hydantoin.
-
Collect the solid product by filtration and wash with cold water.
Step 2: Hydrolysis to (±)-2-Amino-2-(4-methoxyphenyl)acetic Acid
-
Suspend the 5-(4-methoxyphenyl)hydantoin in a solution of a strong base (e.g., 2 M NaOH).[1]
-
Heat the mixture under reflux for 12-24 hours.[1]
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to the isoelectric point to precipitate the free amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Synthesis of Derivatives
The core 2-amino-2-(4-methoxyphenyl)acetic acid structure can be readily modified to produce various derivatives, such as N-acyl and ester derivatives, which are of significant interest in drug development.
N-Acyl Derivatives
The amino group of 2-amino-2-(4-methoxyphenyl)acetic acid can be acylated to form amides. A common example is N-acetylation.
Ester Derivatives
The carboxylic acid group can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.
Quantitative Data for Derivative Synthesis
| Derivative | Synthesis Method | Key Reagents | Typical Yield |
| N-Acetyl Derivative | Acylation | Acetic Anhydride, Base | >90% |
| Methyl Ester HCl | Fischer Esterification | Methanol, Thionyl Chloride | Low (12% reported in one instance for a related amide synthesis) |
Note: The yield for the methyl ester synthesis can be highly variable and may require optimization. The cited low yield is for the synthesis of the corresponding acetamide from the glycine, which involves an esterification followed by amidation.
Experimental Protocols: Derivative Synthesis
Protocol 3: Synthesis of N-Acetyl-2-amino-2-(4-methoxyphenyl)acetic Acid
-
Suspend 2-amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride (1.2 eq) to the suspension.
-
Heat the mixture gently with stirring until the solid dissolves, and then continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl derivative.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
The product can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 4: Synthesis of Methyl 2-Amino-2-(4-methoxyphenyl)acetate Hydrochloride
-
Suspend 2-amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid residue is the crude methyl ester hydrochloride, which can be purified by recrystallization from a solvent such as methanol/diethyl ether.
Visualized Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described.
Caption: Workflow for the Strecker Synthesis.
Caption: Workflow for the Bucherer-Bergs Reaction.
References
An In-depth Technical Guide to Structural Analogs of 2-amino-2-(4-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-amino-2-(4-methoxyphenyl)acetic acid, a key scaffold in medicinal chemistry. The focus is on their synthesis, biological activities, and structure-activity relationships (SAR), particularly concerning their interactions with metabotropic glutamate receptors (mGluRs). This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these receptors.
Core Concepts and Structure-Activity Relationships
2-amino-2-(4-methoxyphenyl)acetic acid belongs to the class of phenylglycine derivatives. These compounds are well-recognized as modulators of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating synaptic transmission and neuronal excitability throughout the central nervous system. The pharmacological profile of these analogs is significantly influenced by the substitution pattern on the phenyl ring, as well as modifications to the α-carbon, the amino group, and the carboxylic acid moiety.
The 4-methoxy substitution on the phenyl ring is a key structural feature that influences the potency and selectivity of these analogs for different mGluR subtypes. Structure-activity relationship studies on a variety of phenylglycine derivatives have demonstrated that even subtle structural modifications can lead to profound changes in their biological activity, including shifts from antagonist to agonist activity or alterations in selectivity between mGluR subtypes.[1][2]
Data Presentation: Biological Activity of Phenylglycine Derivatives at mGluRs
Table 1: Antagonist Activity of Phenylglycine Derivatives at Group I mGluRs (mGluR1a and mGluR5a)
| Compound ID | Structure | Target | Activity Type | KB (mM)[1] |
| (+)-MCPG | (RS)-α-Methyl-4-carboxyphenylglycine | mGluR1a | Antagonist | 0.184 ± 0.04 |
| (S)-4CPG | (S)-4-Carboxyphenylglycine | mGluR1a | Antagonist | - |
| (S)-4C3HPG | (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a | Antagonist | - |
Table 2: Activity of Phenylglycine Derivatives at Adenylyl Cyclase-Coupled mGluRs
| Compound ID | Structure | Target | Activity Type | IC50 (µM)[1] |
| (RS)-M3CMPG | (RS)-α-Methyl-3-carboxymethylphenylglycine | L-AP4 sensitive mGluRs | Antagonist | 1 |
| (RS)-M3CMPG | (RS)-α-Methyl-3-carboxymethylphenylglycine | L-CCG-1 sensitive mGluRs | Antagonist | 0.4 |
| (S)-4C3HPG | (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | 21 ± 4[3] |
Experimental Protocols
Synthesis of Phenylglycine Derivatives via Bucherer-Bergs Reaction
This protocol describes a general and classical method for the synthesis of α-amino acids from an aldehyde, which can be readily adapted for the synthesis of 2-amino-2-(4-methoxyphenyl)acetic acid and its analogs using 4-methoxybenzaldehyde as the starting material.[4]
Materials:
-
4-Methoxybenzaldehyde
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Hydantoin Formation: In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde in ethanol. To this solution, add an aqueous solution of potassium cyanide and ammonium carbonate. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Hydantoin Intermediate: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the 5-(4-methoxyphenyl)hydantoin intermediate. Filter the precipitate, wash it with cold water, and dry it thoroughly.
-
Hydrolysis to the Amino Acid: Hydrolyze the collected hydantoin intermediate by heating it with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). This step will yield the desired racemic 2-amino-2-(4-methoxyphenyl)acetic acid.
-
Purification: Purify the final product by recrystallization from a suitable solvent system.
Biological Evaluation: Intracellular Calcium Mobilization Assay
This assay is used to determine the agonist or antagonist activity of the synthesized compounds on Gq-coupled metabotropic glutamate receptors (e.g., mGluR1 and mGluR5), which signal through the release of intracellular calcium.[4]
Materials:
-
HEK293 cells stably expressing the target mGluR subtype
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (synthesized analogs)
-
Glutamate (as a reference agonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the HEK293 cells expressing the target mGluR into 96-well plates and allow them to grow to confluence.
-
Dye Loading: Load the cells with the calcium indicator dye Fura-2 AM by incubating them in HBSS containing the dye for 60 minutes at 37°C.
-
Washing: After incubation, wash the cells with HBSS to remove any excess extracellular dye.
-
Compound Addition and Measurement:
-
For Agonist Testing: Add the synthesized analog at various concentrations to the wells. Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
For Antagonist Testing: Pre-incubate the cells with the synthesized analog before adding a known concentration of glutamate.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. Plot dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Mandatory Visualization
Signaling Pathways of Metabotropic Glutamate Receptors
The following diagrams illustrate the primary signaling pathways activated by Group I and Group II/III metabotropic glutamate receptors, which are the main targets of phenylglycine derivatives.
References
- 1. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and logical visualizations.
Physicochemical Properties
The fundamental physicochemical characteristics of 2-Amino-2-(4-methoxyphenyl)acetic acid are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Melting Point | 235 °C (sublimation)[3], 248-249 °C | [3] |
| Boiling Point | 339.5 ± 37.0 °C (Predicted) | [3] |
| XLogP3 | -1.7 | [3] |
| Physical Form | Solid, Crystals, or Crystalline Powder | [4] |
| Appearance | White to cream | [4] |
| CAS Number | 19789-59-4 | [3] |
Note: Predicted values are based on computational models and may differ from experimental results.
Structural and Identification Data
| Identifier | Value | Reference |
| InChI | InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | [2] |
| SMILES | COc1ccc(cc1)--INVALID-LINK--O)N | [2] |
| Synonyms | N-(4-Methoxyphenyl)-Glycine, 4-Methoxy Phenylglycine, Amino(4-methoxyphenyl)acetic acid | [2][3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are essential for reproducible research.
A common method for preparing α-amino acids is the Strecker synthesis.[5] This protocol outlines the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid.
Materials:
-
4-Methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C using an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.[5]
-
-
Hydrolysis:
-
To the crude 2-amino-2-(4-methoxyphenyl)acetonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring completion by TLC.[5]
-
After cooling, carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water/ethanol) to obtain the purified product.[5]
-
The pKa values of the ionizable groups (carboxyl and amino) can be determined by acid-base titration.[6][7]
Materials:
-
2-Amino-2-(4-methoxyphenyl)acetic acid solution (e.g., 20 mL of 0.1 M)
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
pH meter, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
Burettes
Procedure:
-
Place the amino acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.3 mL).[8]
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.5.[8]
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The pKa of the carboxyl group (pKa₁) is found in the acidic region, and the pKa of the amino group (pKa₂) is in the basic region. The isoelectric point (pI) is the point of inflection between the two pKa values.
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.[9]
Materials:
-
2-Amino-2-(4-methoxyphenyl)acetic acid (solid)
-
Selected solvents (e.g., water, ethanol, buffers at various pH)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Preparation: Add an excess amount of solid 2-Amino-2-(4-methoxyphenyl)acetic acid to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is achieved.[9]
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the excess undissolved solid.[9]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method. The calculated concentration represents the equilibrium solubility.
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination.
Materials:
-
2-Amino-2-(4-methoxyphenyl)acetic acid
-
1-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with 1-octanol)
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical method for quantification
Procedure:
-
Prepare a stock solution of the compound in either water/buffer or 1-octanol.
-
Add known volumes of the 1-octanol and aqueous phases to a separatory funnel or vial.
-
Add a known amount of the compound stock solution.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely, using a centrifuge if necessary to break up emulsions.
-
Carefully sample each phase.
-
Determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
References
- 1. adooq.com [adooq.com]
- 2. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. A15211.18 [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 8. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. benchchem.com [benchchem.com]
- 10. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(R)-2-Amino-2-(4-methoxyphenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Properties
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid distinguished by a chiral center at the α-carbon. This chirality is fundamental to its application as a stereospecific building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its physicochemical properties are critical for its application in synthetic chemistry.
Data Presentation: Physicochemical Properties
The quantitative properties of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-2-(4-methoxyphenyl)acetic acid | N/A |
| Synonyms | (R)-(-)-p-Methoxyphenylglycine, D-(-)-α-Amino-p-methoxyphenylacetic acid | N/A |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 22818-40-2 | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 234-238 °C (decomposes) | N/A |
| Solubility | Soluble in water | N/A |
| Optical Rotation [α]D | -153° (c=1, 1M HCl) | N/A |
Synthesis and Enantiomeric Resolution
The production of enantiomerically pure (R)-2-Amino-2-(4-methoxyphenyl)acetic acid is paramount for its use in pharmaceuticals. While several asymmetric synthesis strategies exist, enzymatic kinetic resolution of the corresponding racemic ester is a widely employed and efficient method. This technique leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details a general method for the kinetic resolution of racemic methyl 2-amino-2-(4-methoxyphenyl)acetate using Candida antarctica lipase B (CAL-B), a versatile and highly selective biocatalyst.[2][3][4]
Objective: To selectively hydrolyze the (S)-enantiomer of methyl 2-amino-2-(4-methoxyphenyl)acetate, allowing for the separation of the unreacted (R)-enantiomer.
Materials:
-
Racemic methyl 2-amino-2-(4-methoxyphenyl)acetate
-
Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Organic solvent (e.g., toluene or diisopropyl ether)
-
Hydrochloric acid (HCl), 1M and concentrated
-
Sodium hydroxide (NaOH), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, suspend racemic methyl 2-amino-2-(4-methoxyphenyl)acetate in a biphasic system composed of phosphate buffer and an organic solvent (e.g., a 1:1 v/v mixture). The substrate concentration is typically in the range of 10-50 mg/mL.
-
Add immobilized CAL-B to the mixture. The enzyme loading is generally 10-20% of the substrate weight.
-
-
Enzymatic Hydrolysis:
-
Stir the mixture at a constant temperature, typically between 30-40 °C.
-
Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them using chiral High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the remaining ester and the product acid.
-
-
Work-up and Separation:
-
Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and stored for reuse.
-
Separate the organic and aqueous layers of the filtrate.
-
Organic Layer: This layer contains the unreacted (R)-methyl 2-amino-2-(4-methoxyphenyl)acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude (R)-ester can be further purified by silica gel column chromatography.
-
Aqueous Layer: This layer contains the sodium salt of (S)-2-amino-2-(4-methoxyphenyl)acetic acid. Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with 1M HCl to precipitate the (S)-amino acid. Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Hydrolysis of the (R)-ester:
-
To the purified (R)-methyl ester, add 6M HCl and heat the mixture to reflux for 4-6 hours to effect hydrolysis.
-
Monitor the completion of the hydrolysis by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to remove the excess HCl and water.
-
Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with 1M NaOH to precipitate the (R)-2-amino-2-(4-methoxyphenyl)acetic acid.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield the final product.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution and subsequent hydrolysis.
Applications in Drug Development
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a valuable chiral building block, primarily used to introduce a specific stereocenter into a target molecule. This is crucial in drug development as the stereochemistry of a drug can profoundly affect its pharmacological and toxicological properties.
Role as a Chiral Synthon in Antibiotic Synthesis
A significant application of this amino acid and its analogs (like D-(-)-p-hydroxyphenylglycine) is in the synthesis of semi-synthetic β-lactam antibiotics, such as certain cephalosporins.[5] The α-amino acid side chain at the C-7 position of the cephalosporin nucleus is critical for the antibacterial activity of these drugs. The use of the pure (R)-enantiomer ensures the correct stereochemistry for potent biological activity.
Mandatory Visualization: Logical Relationship
Caption: Logical flow from chiral building block to a cephalosporin antibiotic.
Potential Biological Signaling Pathways
While (R)-2-Amino-2-(4-methoxyphenyl)acetic acid is primarily a synthetic intermediate, the pharmaceutical compounds derived from it exert their effects by interacting with specific biological pathways. For instance, a drug molecule incorporating this moiety could be designed to target a G-protein coupled receptor (GPCR), a large family of receptors that are common drug targets.
Mandatory Visualization: Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing the (R)-2-amino-2-(4-methoxyphenyl)acetyl moiety acts as a ligand for a Gs-coupled GPCR.
Caption: Hypothetical Gs-coupled GPCR signaling pathway activated by a derivative drug.
References
An In-depth Technical Guide to (2S)-2-amino-2-(4-methoxyphenyl)acetic Acid
This technical guide provides a comprehensive overview of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.
Chemical Identity and Physicochemical Properties
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, also known as (S)-4-methoxyphenylglycine, is a chiral compound belonging to the arylglycine family. Its structure consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxyphenyl group.
Table 1: Physicochemical Properties of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 24593-48-4 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 192-194 °C (decomposes) | |
| Optical Rotation [α]²⁵_D | +27.5° (c=1, H₂O) | [2] |
| XLogP3 | -1.7 | [3] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~7.0 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~5.1 | Singlet | 1H | α-CH |
| ~3.8 | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~160 | Aromatic (C-OCH₃) |
| ~130 | Aromatic (C-CH) |
| ~129 | Aromatic (CH) |
| ~115 | Aromatic (CH) |
| ~58 | α-C |
| ~55 | -OCH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (amino acid zwitterion) |
| ~3030 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1610, ~1510 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
Table 5: Predicted Mass Spectrometry Fragmentation Data (Electrospray Ionization - Positive Mode)
| m/z | Assignment |
| 182.08 | [M+H]⁺ |
| 165.05 | [M+H - NH₃]⁺ |
| 137.06 | [M+H - COOH]⁺ |
| 121.06 | [M+H - COOH - NH₃]⁺ or [C₈H₉O]⁺ |
| 108.06 | [C₇H₈O]⁺ |
Synthesis and Experimental Protocols
The synthesis of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid can be achieved through various methods. Racemic mixtures are commonly prepared via the Strecker synthesis, while enantiomerically pure forms require asymmetric synthesis strategies.
Racemic Synthesis via Strecker Reaction
This protocol outlines the synthesis of racemic 2-amino-2-(4-methoxyphenyl)acetic acid.
Experimental Protocol: Strecker Synthesis
Materials:
-
4-Methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
Step 1: Formation of α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1 equivalent) and ammonium chloride (1.2 equivalents) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium cyanide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the Amino Acid
-
To the crude α-aminonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with aqueous sodium hydroxide to the isoelectric point (pI) to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., water/ethanol) for further purification.
References
An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
CAS Number: 134722-07-9
This technical guide provides a comprehensive overview of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, a key organic compound relevant to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, analytical methods, and known biological context.
Physicochemical Properties
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is the hydrochloride salt of a phenylglycine derivative. While specific experimental data for the hydrochloride salt is limited, the following tables summarize the known and predicted properties of the parent compound and related structures.
Table 1: General and Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid and its Hydrochloride Salt
| Property | Value | Source |
| CAS Number | 134722-07-9 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO₃ | [3] |
| Molecular Weight | 217.65 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly available for HCl salt. The free acid (racemate) sublimes at 235°C. The (2S)-enantiomer melts at 192-194°C with decomposition. | [4] |
| Boiling Point (Predicted) | 339.5 ± 37.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.246 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | pKa1: ~2.2 (carboxyl group), pKa2: ~9.2 (amino group) | |
| Solubility | Expected to be soluble in water and polar organic solvents. | [5] |
Table 2: Spectroscopic Data for 2-Amino-2-(4-methoxyphenyl)acetic acid (Free Acid)
| Spectroscopic Data | Details | Source |
| ¹H NMR | Spectral data available, showing characteristic peaks for the methoxy, phenyl, and amino acid protons. | [6] |
| ¹³C NMR | Spectral data available. | [6] |
| IR Spectroscopy | Provides information on functional groups. | [6] |
| Mass Spectrometry | Provides molecular weight and fragmentation patterns. | [6] |
Synthesis and Purification
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile (Strecker Synthesis)
-
To a stirred solution of 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of sodium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic acid
-
Treat the crude aminonitrile from the previous step with a strong acid, such as concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and then with a water-miscible organic solvent (e.g., ethanol or acetone).
-
Dry the product under vacuum.
Step 3: Formation of the Hydrochloride Salt
-
Suspend the purified 2-Amino-2-(4-methoxyphenyl)acetic acid in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Bubble anhydrous hydrogen chloride gas through the suspension, or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol).
-
Stir the mixture until the salt formation is complete.
-
Filter the resulting solid, wash with the anhydrous solvent, and dry under vacuum to yield 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Caption: A generalized workflow for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of amino acids and their derivatives.
Experimental Protocol: HPLC Analysis
This protocol is a general method for the analysis of phenylglycine derivatives and may require optimization for this specific compound.[7][8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[8]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[7][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7][9]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength suitable for the phenyl group, typically around 210-260 nm.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.[9]
Caption: A typical workflow for the HPLC analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Biological Context and Activity
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Signaling Pathway
Caption: A diagram of the putative Group I mGluR signaling pathway for phenylglycine derivatives.
Experimental Protocols for Biological Assays
1. Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream effect of Group I mGluR activation.
-
Cell Culture: Use a cell line stably expressing the mGluR of interest (e.g., HEK293 or CHO cells).
-
Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to incorporate the radiolabel into the cell membranes.
-
Treatment: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., LiCl). Then, treat with various concentrations of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
-
Extraction: Lyse the cells with an acid (e.g., perchloric acid or trichloroacetic acid).
-
Separation: Separate the inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
2. cAMP Formation Assay
This assay is used to assess the activity of ligands for Group II and Group III mGluRs, which are coupled to Gi/o and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Cell Culture: Use a cell line expressing the target mGluR.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX). Stimulate adenylyl cyclase with forskolin, and simultaneously treat with different concentrations of the test compound.
-
Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Conclusion
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a valuable compound for research in medicinal chemistry and drug discovery, particularly in the context of metabotropic glutamate receptor modulation. This guide provides a foundational understanding of its properties, synthesis, analysis, and potential biological activity, serving as a resource for further investigation and application in drug development. Further research is warranted to determine the specific biological activity and pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. AMINO-(4-METHOXY-PHENYL)-ACETIC ACID HCL(134722-07-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride | C9H12ClNO3 | CID 86810426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 6. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic profiles, and introduce novel biological activities.[1] Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid is one such non-natural amino acid that, due to its α,α-disubstituted nature and the steric bulk of the ortho-methoxyphenyl group, presents significant challenges during solid-phase peptide synthesis (SPPS).[1][2] This bulkiness can impede the coupling reaction, leading to lower yields and incomplete synthesis.[2]
These application notes provide a detailed protocol and guidance for the efficient incorporation of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid into peptide chains using Fmoc-based SPPS. The focus is on overcoming the steric hindrance through the use of potent coupling reagents and optimized reaction conditions.
Challenges in Coupling
The primary challenge in the SPPS of sterically hindered amino acids like Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid is incomplete coupling.[1][2][3] The bulky side chain can physically block the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and potentially preventing it from going to completion.[2][4] This can result in deletion sequences and overall lower purity of the final peptide. To mitigate these issues, careful selection of coupling reagents and optimization of reaction parameters are essential.[1][3]
Recommended Coupling Reagents and Conditions
For sterically hindered amino acids, standard coupling reagents may not be sufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[3] The following table summarizes the recommended reagents and general conditions for coupling Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.
| Coupling Reagent | Class | Key Additives | Recommended Equivalents (AA:Reagent:Base) | Recommended Coupling Time | Key Considerations |
| HATU | Uronium/Aminium Salt | HOAt (pre-incorporated) | 3 : 2.9 : 6 | 2 - 4 hours | Highly effective for hindered amino acids.[2][3] |
| HCTU | Uronium/Aminium Salt | HOBt derivative | 3-5 : 3-5 : 6-10 | 1 - 2 hours | A potent and commonly used reagent for challenging couplings.[1] |
| COMU | Uronium/Aminium Salt | OxymaPure | 3 : 3 : 6 | 1 - 2 hours | Known to suppress racemization and is highly effective.[1] |
| DIC/HOBt | Carbodiimide/Additive | HOBt | 3 : 3 : 6 | > 4 hours | More economical but generally less effective for highly hindered residues.[2] |
Note: The optimal conditions can be sequence-dependent. It is advisable to start with a highly reactive reagent like HATU, HCTU, or COMU.[2] Monitoring the coupling reaction is crucial, and a double coupling strategy may be necessary to ensure complete reaction.[1][3]
Detailed Experimental Protocol
This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid. The protocol assumes a 0.1 mmol synthesis scale.
Resin Swelling
-
Place the desired resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g loading) in a reaction vessel.[1]
-
Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[1][2]
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]
-
Agitate for 5 minutes and then drain the solution.[2]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][5]
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[1][2]
Coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid
-
In a separate vial, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (3 equivalents, 0.3 mmol) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents, 0.29 mmol) in DMF.[2]
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the mixture and vortex for 1-2 minutes to activate the amino acid.[2]
-
Immediately add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the reaction mixture at room temperature. Due to steric hindrance, a longer coupling time of 2-4 hours is recommended.[1][2]
-
After the coupling period, drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL).[2]
Monitoring the Coupling Reaction
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete coupling.[1][2]
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat step 3.[1]
Capping (Optional but Recommended)
-
If the coupling remains incomplete after double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).[2]
-
Add the capping solution to the resin and agitate for 30 minutes.[2]
-
Drain the solution and wash the resin with DMF (3 x 10 mL).[2]
Continuation of Peptide Synthesis
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF (5 times) and then with Dichloromethane (DCM) (5 times).[2]
-
Dry the resin under a stream of nitrogen.[2]
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).[2] Caution: TFA is highly corrosive and must be handled in a fume hood.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[2]
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.[2]
-
Dry the crude peptide under vacuum.[2]
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Visualizing the Workflow
The following diagrams illustrate the key workflows in the SPPS coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.
Caption: General workflow for the solid-phase peptide synthesis (SPPS) cycle.
Caption: Mechanism of amino acid activation and coupling in SPPS.
Conclusion
The successful incorporation of sterically hindered amino acids such as Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid into peptide sequences is achievable with careful optimization of the SPPS protocol. The use of potent coupling reagents like HATU, HCTU, or COMU, combined with extended coupling times and diligent monitoring, is key to achieving high coupling efficiency.[1][2][3] The protocols and guidelines presented in these application notes provide a robust framework for researchers to synthesize novel peptides containing this and other challenging non-natural amino acids, thereby expanding the toolbox for peptide-based drug discovery.
References
Application Note: Chiral Resolution of Racemic 2-amino-2-(4-methoxyphenyl)acetic Acid by HPLC
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of racemic 2-amino-2-(4-methoxyphenyl)acetic acid. The enantiomeric purity of this compound is a critical parameter in the development and quality control of pharmaceutical agents. The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape for the underivatized enantiomers. This document provides a comprehensive protocol, including instrumentation, mobile phase preparation, and analytical conditions, as well as a systematic workflow for method development.
Introduction
2-amino-2-(4-methoxyphenyl)acetic acid is a key chiral building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological properties of its enantiomers can differ significantly, regulatory agencies require stringent control over the enantiomeric purity of the final drug product. High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The principle of this separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times.[1] This note presents a primary method using a teicoplanin-based CSP, which is known to be effective for the separation of underivatized amino acids due to its capacity for multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[1]
Experimental Protocols
Recommended Equipment and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, an autosampler with temperature control, a column compartment with temperature control, and a UV or Photodiode Array (PDA) detector.[1]
-
Chiral Column: A teicoplanin-based CSP is recommended as the primary column for method development. Alternative columns such as polysaccharide-based (e.g., cellulose or amylose derivatives) or crown ether-based CSPs can also be considered.[1]
-
Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. High-purity additives such as formic acid (FA), trifluoroacetic acid (TFA), and ammonium acetate.
-
Sample: Racemic 2-amino-2-(4-methoxyphenyl)acetic acid standard.
-
Sample Diluent: A mixture of the mobile phase components is recommended for sample dissolution to ensure peak shape integrity.
Sample Preparation
-
Prepare a stock solution of racemic 2-amino-2-(4-methoxyphenyl)acetic acid at a concentration of 1.0 mg/mL in the sample diluent.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]
HPLC Method
The following table outlines the recommended starting conditions for the chiral separation.
| Parameter | Recommended Condition |
| Column | Teicoplanin-based CSP, 5 µm, 250 x 4.6 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient | Isocratic, 40:60 (A:B) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Data Presentation
The following tables present representative data obtained during method development and validation.
Table 1: Results from Primary HPLC Method
| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Enantiomer 1 | 8.24 | 1.15 | 8500 |
| Enantiomer 2 | 10.51 | 1.12 | 8900 |
Table 2: Method Performance Data
| Parameter | Value |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | 1.35 |
Method Development Workflow
Successful chiral separations often require a systematic approach to method development. The following workflow is recommended for optimizing the separation of 2-amino-2-(4-methoxyphenyl)acetic acid enantiomers.
Caption: A logical workflow for the systematic development of a chiral HPLC method.
Conclusion
The enantiomers of racemic 2-amino-2-(4-methoxyphenyl)acetic acid can be effectively resolved using a teicoplanin-based chiral stationary phase under reversed-phase conditions. The presented method provides excellent resolution and peak symmetry, making it suitable for accurate enantiomeric purity assessment in research and quality control environments. By following the outlined method development workflow, researchers can systematically optimize the separation to meet specific analytical requirements.
References
Application Notes and Protocols for the Analytical Characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analytical characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride. The methodologies outlined herein are essential for the quality control, stability testing, and characterization of this compound in research and drug development settings. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification, Spectroscopic Analysis (NMR, FTIR) for structural elucidation, and Non-aqueous Titration for assay determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and, critically, the enantiomeric excess of chiral molecules like 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers is crucial as different stereoisomers can exhibit distinct pharmacological activities. A robust chiral HPLC method is necessary to quantify the enantiomeric composition.[1]
| Parameter | Method 1 (Primary Recommendation) | Method 2 (Alternative) | Method 3 (Alternative) |
| Chiral Stationary Phase (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Crown Ether-based |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Heptane/Ethanol | 0.1 M Perchloric Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol | Methanol |
| Gradient/Isocratic | Isocratic, e.g., 80:20 (A:B). Adjust for optimal resolution. | Isocratic, e.g., 90:10 (A:B). Adjust as needed. | Isocratic, e.g., 85:15 (A:B). Adjust as needed. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 25 °C (can be varied to optimize separation) | 30 °C | 20 °C |
| Detection | UV at 230 nm or 254 nm | UV at 230 nm or 254 nm | UV at 230 nm or 254 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride at 1 mg/mL in the mobile phase.
-
Prepare a working standard solution of the analyte at approximately 0.1 mg/mL by diluting the stock solution.[1]
-
Dissolve the test sample in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the separation of the enantiomers at the specified wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the R and S enantiomers based on the injection of a known enantiomer standard, if available.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Reversed-Phase HPLC for Purity Assessment
A standard reversed-phase HPLC method can be employed to determine the chemical purity of the compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
-
Standard and Sample Preparation:
-
Prepare a standard solution of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride at approximately 0.5 mg/mL in a mixture of water and acetonitrile (e.g., 50:50).
-
Prepare the sample solution at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the gradient program to elute the analyte and any impurities.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, especially in complex matrices such as plasma.[2]
| Parameter | Condition |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase |
| Column | HILIC, 2.1 x 100 mm, 3 µm or C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transition (Predicted) | Q1: 182.1 m/z (M+H)+ -> Q3: fragments (e.g., 136.1, 91.1 m/z) |
| Internal Standard | Stable isotope-labeled 2-Amino-2-(4-methoxyphenyl)acetic acid (e.g., D4-labeled) |
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Acquire data using the specified Multiple Reaction Monitoring (MRM) transitions.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation and identification of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
| 1H NMR (DMSO-d6, 400 MHz) | 13C NMR (DMSO-d6, 100 MHz) - Predicted |
| Chemical Shift (δ) ppm | Assignment |
| 7.45 (d, J = 8.8 Hz) | 2H, Ar-H (ortho to CH) |
| 6.95 (d, J = 8.8 Hz) | 2H, Ar-H (ortho to OCH3) |
| 4.90 (s) | 1H, α-CH |
| 3.75 (s) | 3H, -OCH3 |
| 8.5-9.5 (br s) | 3H, -NH3+ |
| 10.0-12.0 (br s) | 1H, -COOH |
Note: Chemical shifts for exchangeable protons (-NH3+, -COOH) can vary with concentration and temperature. Predicted 13C NMR data is based on analogous compounds.[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in an NMR tube.
-
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.
-
For 13C NMR, use proton decoupling.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm-1) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (ammonium) |
| ~3030 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-OCH3) |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1610, 1510 | Aromatic C=C skeletal vibrations |
| ~1250 | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Symmetric C-O-C stretch (aryl ether) |
| ~830 | para-disubstituted C-H out-of-plane bend |
Note: Peak positions are approximate and based on typical values for the respective functional groups.[3][4]
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm-1.
-
Collect a background spectrum and subtract it from the sample spectrum.
-
Non-aqueous Titration
This method is suitable for the assay of the hydrochloride salt of the amino acid, which acts as a weak acid in a non-aqueous medium.
| Parameter | Specification |
| Titrant | 0.1 M Perchloric acid in glacial acetic acid |
| Solvent | Glacial acetic acid |
| Indicator | Crystal violet solution |
| Endpoint | Color change from violet to blue-green |
-
Preparation of 0.1 M Perchloric Acid:
-
Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid and 30 mL of acetic anhydride.
-
Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.
-
Standardize the titrant against primary standard potassium hydrogen phthalate.
-
-
Titration Procedure:
-
Accurately weigh a quantity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride equivalent to about 0.2 g.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to the blue-green endpoint.
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation:
-
Calculate the percentage purity of the sample based on the volume of titrant consumed.
-
Visualizations
General Analytical Workflow
The following diagram illustrates a general workflow for the comprehensive analytical characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
Caption: General workflow for analytical characterization.
Chiral HPLC Method Development Workflow
This diagram outlines the logical steps for developing a robust chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: Derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid for Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of the non-proteinogenic amino acid 2-Amino-2-(4-methoxyphenyl)acetic acid for analysis by gas chromatography (GC). Due to the polar and non-volatile nature of this amino acid, derivatization is essential to increase its volatility and thermal stability, enabling robust and reproducible GC-based separation and quantification.[1][2] Two primary methods are presented: a single-step silylation for general quantification (achiral analysis) and a two-step acylation and esterification method for the separation of enantiomers (chiral analysis). This document includes step-by-step experimental protocols, expected analytical results, and visual workflows to guide researchers in implementing these methods.
Introduction
2-Amino-2-(4-methoxyphenyl)acetic acid, a derivative of phenylglycine, is a chiral building block used in the synthesis of various pharmaceutical compounds. Accurate quantification and determination of enantiomeric purity are critical in drug development and manufacturing. While high-performance liquid chromatography (HPLC) is often used, GC offers high-resolution separation and is a valuable alternative, especially when coupled with mass spectrometry (MS) for definitive identification.[1]
The primary challenge in analyzing amino acids by GC is their low volatility. Derivatization overcomes this by replacing the active hydrogens on the polar amino (-NH₂) and carboxyl (-COOH) functional groups with nonpolar moieties. This process enhances volatility, improves peak shape, and increases thermal stability.[3][4] The most common derivatization techniques for amino acids are silylation, acylation, and esterification.[3]
This note details two robust derivatization protocols:
-
Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives, ideal for achiral quantitative analysis.[1][5]
-
Two-step N-acylation followed by esterification to create diastereomers that can be resolved on a chiral GC column for enantiomeric excess determination.
Experimental Protocols
Protocol 1: Silylation for Achiral GC-MS Analysis
This method converts the analyte into its di-TBDMS derivative. MTBSTFA is a powerful silylating agent that produces derivatives that are more stable and less sensitive to moisture compared to smaller trimethylsilyl (TMS) reagents.[1][3]
Materials:
-
2-Amino-2-(4-methoxyphenyl)acetic acid sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (ACN), silylation grade
-
Pyridine, silylation grade
-
Nitrogen gas, high purity
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the amino acid standard or sample into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as it can interfere with the silylation reaction.[1]
-
Reagent Addition: Add 100 µL of acetonitrile and 100 µL of MTBSTFA (+1% t-BDMCS) to the dried sample. For aromatic amino acids, adding a small amount of pyridine (e.g., 30 µL) can improve derivatization efficiency.[5]
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or oven set to 90-100°C for 2 hours.[1][5]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Derivatization for Chiral GC Analysis
This protocol involves the acylation of the amino group with trifluoroacetic anhydride (TFAA), followed by esterification of the carboxyl group with an alcohol (e.g., isopropanol). This creates N-TFA amino acid isopropyl esters, which can be separated on a chiral stationary phase.
Materials:
-
2-Amino-2-(4-methoxyphenyl)acetic acid sample
-
Trifluoroacetic anhydride (TFAA)
-
Isopropanol (IPA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Acetyl chloride
-
Nitrogen gas, high purity
-
2 mL reaction vials with PTFE-lined caps
-
Heating block
-
Vortex mixer
Procedure:
-
Esterification (Step 1):
-
Prepare a solution of 3 M HCl in isopropanol by slowly adding 220 µL of acetyl chloride to 1 mL of cold, anhydrous isopropanol.
-
Add 500 µL of the freshly prepared acidic isopropanol to the dried amino acid sample (1-2 mg) in a reaction vial.
-
Cap the vial tightly and heat at 110°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation (Step 2):
-
To the dried isopropyl ester, add 200 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 100°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final derivative in an appropriate solvent (e.g., 100 µL of dichloromethane or ethyl acetate) for GC analysis.
-
Data Presentation and Expected Results
The following tables summarize typical GC-MS parameters and expected (theoretical) results for the analysis of derivatized 2-Amino-2-(4-methoxyphenyl)acetic acid.
Table 1: Suggested GC-MS Parameters
| Parameter | Achiral Analysis (TBDMS Derivative) | Chiral Analysis (N-TFA Isopropyl Ester) |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Gas Chromatograph with FID or MS Detector |
| Column | Non-polar, e.g., DB-5MS, SLB-5ms (30m x 0.25mm, 0.25µm) | Chiral, e.g., Chirasil-Val, Astec CHIRALDEX G-TA (30m x 0.25mm, 0.12µm)[6] |
| Injector Temp. | 280°C | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 50:1) |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Helium or Hydrogen (30 psi) |
| Oven Program | 100°C (2 min), ramp to 300°C at 15°C/min, hold 5 min | 110°C (1 min), ramp to 180°C at 4°C/min, hold 10 min |
| MS Transfer Line | 290°C | 260°C |
| MS Ion Source | 230°C | 230°C |
| MS Mode | Electron Ionization (EI), Scan (m/z 50-600) | Scan or Selected Ion Monitoring (SIM) |
Table 2: Theoretical Mass Spectral Data for di-TBDMS-2-Amino-2-(4-methoxyphenyl)acetic acid
Note: This data is predicted based on the structure and common fragmentation patterns of TBDMS derivatives. The molecular weight of the underivatized analyte is 181.19 g/mol . The di-TBDMS derivative has a MW of 409.70 g/mol .
| m/z | Ion Identity | Interpretation |
| 352 | [M-57]⁺ | Loss of a tert-butyl group (-C₄H₉). Characteristic fragment for TBDMS derivatives. |
| 278 | [M-131]⁺ | Loss of the TBDMS-O group. |
| 246 | [M-COOTBDMS]⁺ | Loss of the silylated carboxyl group. |
| 135 | [C₈H₉O]⁺ | Methoxy-tropylium ion from the aromatic ring. |
| 73 | [Si(CH₃)₃]⁺ | Fragment from the silyl group. |
Table 3: Representative Chromatographic Data (Illustrative)
Note: The following values are hypothetical but realistic for well-optimized methods and are intended for illustrative purposes only. Actual results will vary based on instrumentation and specific experimental conditions.
| Analysis Type | Derivative | Analyte | Expected Retention Time (min) | Expected LOD (on-column) |
| Achiral | di-TBDMS | (rac)-2-Amino-2-(4-methoxyphenyl)acetic acid | ~15 - 18 | ~1 - 5 pg |
| Chiral | N-TFA Isopropyl Ester | (R)-Enantiomer | ~20.5 | ~10 - 20 pg |
| Chiral | N-TFA Isopropyl Ester | (S)-Enantiomer | ~21.2 | ~10 - 20 pg |
Visualizations
The following diagrams illustrate the derivatization workflow and the chemical reaction.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Caption: Silylation of 2-Amino-2-(4-methoxyphenyl)acetic acid using MTBSTFA.
Conclusion
The derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid is a mandatory step for its analysis by gas chromatography. The choice of method depends on the analytical goal. For robust achiral quantification, single-step silylation with MTBSTFA provides stable derivatives suitable for GC-MS analysis.[1][5] For the determination of enantiomeric purity, a two-step esterification and acylation protocol followed by analysis on a chiral column is effective. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement reliable GC-based methods for this important pharmaceutical building block.
References
Synthesis of Phenylglycine Derivatives via Bucherer-Bergs Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phenylglycine derivatives utilizing the Bucherer-Bergs reaction. Phenylglycine and its derivatives are crucial building blocks in medicinal chemistry and drug development, serving as key components in various therapeutic agents. The Bucherer-Bergs reaction offers a robust and straightforward method for the synthesis of these valuable compounds, starting from readily available benzaldehyde derivatives.
Introduction
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (in this case, a substituted benzaldehyde), an alkali metal cyanide (such as sodium or potassium cyanide), and ammonium carbonate.[1][2][3] The resulting 5-phenylhydantoin derivatives can then be hydrolyzed to yield the corresponding phenylglycine derivatives. This two-step process provides an efficient route to a wide array of substituted phenylglycines, which are of significant interest in pharmaceutical research.
Phenylglycine derivatives are integral to the structure of many drugs, including antibiotics and anticonvulsants. Their utility also extends to their use as chiral auxiliaries in asymmetric synthesis.
Reaction Mechanism and Signaling Pathway
The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile from the aldehyde. This intermediate then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form a 5-imino-oxazolidin-2-one, which subsequently rearranges to the more stable hydantoin ring.[4] The subsequent hydrolysis of the hydantoin ring, typically under basic conditions, cleaves the cyclic amide bonds to yield the desired amino acid.
Caption: Overall workflow of phenylglycine derivative synthesis.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative phenylglycine derivative, (R)-4-Chlorophenylglycine, starting from 4-chlorobenzaldehyde.
Protocol 1: Synthesis of 5-(4-Chlorophenyl)hydantoin
This protocol details the Bucherer-Bergs reaction to form the hydantoin intermediate.
Materials:
-
4-Chlorobenzaldehyde
-
Ammonium Carbonate
-
Sodium Cyanide
-
Ethanol
-
Water
-
Pressure Reactor
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a pressure reactor, combine 4-chlorobenzaldehyde (1.0 equivalent), ammonium carbonate (3.0 equivalents), and sodium cyanide (1.2 equivalents).[5]
-
Add a 1:1 (v/v) mixture of ethanol and water to the reactor.[5]
-
Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring.[5]
-
Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
After the reaction is complete, cool the reactor to room temperature.
-
The crude 5-(4-chlorophenyl)hydantoin will precipitate out of the solution.
-
Isolate the product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Protocol 2: Hydrolysis of 5-(4-Chlorophenyl)hydantoin to (R)-4-Chlorophenylglycine
This protocol describes the hydrolysis of the hydantoin intermediate to the final amino acid product.
Materials:
-
5-(4-Chlorophenyl)hydantoin
-
Sodium Hydroxide
-
Concentrated Hydrochloric Acid
-
Water
-
Isopropanol
-
Reactor with reflux condenser
-
pH meter or pH paper
Procedure:
-
Charge a reactor with 5-(4-chlorophenyl)hydantoin (1.0 equivalent) and a solution of sodium hydroxide (3.0 equivalents) in water.[5]
-
Heat the mixture to reflux (120-130 °C) and maintain for 12-18 hours.[5]
-
Monitor the completion of the hydrolysis by TLC or HPLC.[5]
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6.0.[5] The racemic 4-chlorophenylglycine will precipitate.
-
Filter the precipitated product and wash thoroughly with cold water.[5]
-
Dry the product. For higher purity, the crude product can be recrystallized from a water/isopropanol mixture.[5]
Data Presentation
The following tables summarize representative yields for the Bucherer-Bergs synthesis of various 5-phenylhydantoin derivatives and the subsequent hydrolysis to phenylglycine.
Table 1: Synthesis of 5-Arylhydantoins via Bucherer-Bergs Reaction
| Starting Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | 5-Phenylhydantoin | 10 | 58-62 | 67-75 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)hydantoin | 6-8 | 80-90 | Not specified |
| Unsaturated aldehydes | 5-(alk-3-enyl)-hydantoins | Not specified | Not specified | Good yields |
Note: Yields can be influenced by specific reaction conditions and the scale of the reaction.[1]
Table 2: Hydrolysis of 5-Phenylhydantoin to Phenylglycine
| Hydantoin Derivative | Hydrolysis Conditions | Product | Yield (%) |
| Phenylhydantoin | High-pressure hydrolysis | Phenylglycine | 97.5 - 98.5 |
| 5-(4-Chlorophenyl)hydantoin | NaOH, reflux (120-130°C), 12-18h | 4-Chlorophenylglycine | Not specified |
| 1,5-Diphenylhydantoins | NaOH or KOH in dil-methanol, 30 min, then reflux in DMF, 1h | N-Aryl phenylglycine O-alkyl esters | 16 - 87 |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow from starting materials to the final purified phenylglycine derivative.
Caption: Step-by-step experimental workflow.
Conclusion
The Bucherer-Bergs reaction, followed by hydrolysis, provides a versatile and efficient platform for the synthesis of a wide range of phenylglycine derivatives. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. The robustness of this reaction allows for the generation of diverse molecular scaffolds, which are essential for the exploration of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, is a critical strategy in modern drug design and peptide science. These modifications can enforce specific secondary structures, enhance metabolic stability, and improve cell permeability. However, the bulky nature of these residues presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, low yields, and the formation of deletion sequences.[1]
This document provides a comprehensive guide to overcoming these challenges, offering a comparative analysis of coupling reagents, detailed experimental protocols, and strategies to minimize common side reactions like racemization.
Challenges in Coupling Sterically Hindered Amino Acids
The primary obstacle in coupling sterically hindered amino acids is the reduced accessibility of the N-terminal amine of the growing peptide chain and the steric bulk around the activated carboxyl group of the incoming amino acid. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the amide bond formation to completion.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of commonly used reagents.
| Coupling Reagent | Activating Additive | Base | Typical Yield for Hindered Couplings | Racemization Risk | Key Characteristics |
| HATU | Internal (HOAt) | DIEA, NMM | High | Low | Highly efficient for hindered amino acids like Aib and N-methylated residues.[2] Forms a highly reactive OAt-ester. |
| HBTU | Internal (HOBt) | DIEA, NMM | Moderate to High | Moderate | Less effective than HATU for severely hindered couplings; may require longer reaction times or double coupling.[2] |
| COMU | Internal (Oxyma) | DIEA | High | Low | Coupling efficiency is comparable to HATU.[3][4] Considered safer than HOBt/HOAt-based reagents and is highly soluble.[5][6] |
| PyAOP/PyBOP | Internal (HOAt/HOBt) | DIEA | High | Low | PyAOP is particularly effective for coupling N-methylated amino acids.[7] |
| DIC/Oxyma | Oxyma | None/DIEA | Moderate to High | Very Low | A cost-effective option with very low racemization, especially when used without a base.[8] |
| TFFH | None | DIEA | High | Low | Generates highly reactive amino acid fluorides in situ, which are very effective for coupling sterically hindered residues like Aib.[3] |
Experimental Workflows and Protocols
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle for incorporating an amino acid during Fmoc-based SPPS. Special considerations for sterically hindered residues are noted in the protocols below.
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid (Fmoc-Aib-OH) using HATU
This protocol describes the manual incorporation of Fmoc-Aib-OH, a common sterically hindered amino acid, using HATU as the coupling reagent.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Aib-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reagents for monitoring coupling completion (e.g., Kaiser test or Chloranil test)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Aib-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.
-
Monitor the reaction completion using an appropriate test. Note that Aib, being a secondary amine precursor, will not give a positive Kaiser test; the Chloranil test is more suitable.[9]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete after a second attempt, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF.
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Microwave energy can significantly accelerate both the coupling and deprotection steps in SPPS, proving particularly effective for the synthesis of "difficult" peptides, including those containing sterically hindered residues.[1][10][11]
Data Presentation: Microwave vs. Conventional SPPS
| Parameter | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS (Elevated Temperature) |
| Coupling Time | 1-4 hours (or longer) | 5-30 minutes |
| Deprotection Time | 20-30 minutes | 3-5 minutes |
| Yield/Purity | Often lower for difficult sequences due to incomplete reactions and aggregation. | Generally higher due to improved reaction kinetics and disruption of peptide aggregation.[12][13] |
| Racemization Risk | Lower | Can be higher for sensitive amino acids (e.g., His, Cys) at elevated temperatures. This can be mitigated by reducing the temperature for these specific residues.[14] |
Protocol 2: Microwave-Assisted Coupling of a Sterically Hindered Amino Acid
This protocol provides a general guideline for microwave-assisted SPPS. Specific parameters (temperature, time, power) should be optimized for the instrument and peptide sequence.
Materials and Reagents:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Perform these steps as in Protocol 1, but within the microwave synthesizer according to the instrument's protocols. A typical microwave deprotection might be 3 minutes at 75°C.
-
Amino Acid Activation and Coupling:
-
Prepare the activated amino acid solution as described in Protocol 1.
-
Add the solution to the resin in the reaction vessel of the synthesizer.
-
-
Microwave Coupling Reaction:
-
Apply microwave irradiation for 5-15 minutes at a controlled temperature (e.g., 75-90°C).
-
Monitor for completion. A second, shorter microwave coupling can be performed if necessary.
-
-
Washing: Perform automated washing cycles with DMF as programmed in the synthesizer.
Strategies to Minimize Racemization
Racemization of amino acids during activation and coupling is a significant side reaction that can compromise the purity and biological activity of the final peptide. This is particularly relevant when using highly reactive coupling reagents or elevated temperatures.
Key Recommendations to Reduce Racemization:
-
Choice of Base: Replace strong bases like DIEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially for sensitive amino acids.[14]
-
Control Temperature: For microwave-assisted synthesis, reducing the coupling temperature from 80-90°C to 50°C can significantly limit the racemization of sensitive residues like histidine and cysteine.[14]
-
Avoid Pre-activation: Allowing the amino acid to pre-activate with an onium salt reagent and a base for an extended period before adding it to the resin can lead to significant racemization. If using onium salts, add the reagents to the resin without a prolonged pre-activation step.[14]
-
Use Additives: The use of additives like OxymaPure is crucial for suppressing racemization, particularly when using carbodiimide coupling reagents like DIC.[8][14]
Conclusion
The successful solid-phase synthesis of peptides containing sterically hindered amino acids is achievable through the strategic selection of highly reactive coupling reagents, optimization of reaction conditions, and, where appropriate, the use of microwave assistance. By understanding the challenges and implementing the protocols and mitigation strategies outlined in these notes, researchers can efficiently produce complex and sterically demanding peptides with high purity and yield.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. csbio.com [csbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of HATU and HCTU as Coupling Reagents for Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing sterically hindered amino acids, such as β-branched (Val, Ile), α,α-disubstituted (e.g., Aib), and N-methylated amino acids, is a significant challenge in peptide chemistry. These residues can dramatically slow down reaction rates and lead to incomplete couplings and racemization. This document provides a detailed guide to the application of two powerful uronium/aminium salt-based coupling reagents, HATU and HCTU, for overcoming these challenges.
Introduction to HATU and HCTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are highly efficient coupling reagents that facilitate amide bond formation, even in the most challenging cases.[1][2] Their efficacy stems from their ability to rapidly activate the carboxylic acid of an amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine of the growing peptide chain.[3]
HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making HATU more efficient and less prone to racemization than its HOBt-based counterparts like HBTU.[4][5] It is often considered the gold standard for difficult couplings, including those involving sterically hindered and N-methylated amino acids.[3][6]
HCTU is a uronium/aminium salt that contains a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety.[3] The electron-withdrawing chlorine atom enhances the reactivity of the leaving group, leading to faster reaction rates compared to HBTU.[3] HCTU is a more cost-effective option than HATU and provides an excellent balance of performance and cost for a wide range of peptide sequences, including difficult ones.[7][8]
Mechanism of Action
Both HATU and HCTU function by reacting with the carboxylic acid of an N-protected amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive active ester intermediate. This intermediate is then readily attacked by the free amine of the peptide chain to form the desired amide bond.
Mechanism of HATU/HCTU-mediated amide bond formation.
Quantitative Data and Performance Comparison
While the performance of coupling reagents is sequence and condition-dependent, studies have consistently shown HATU to be one of the most efficient reagents, particularly for hindered couplings.[4] HCTU also demonstrates high efficiency, often comparable to HATU, with the advantage of being more economical.[8]
| Reagent | Leaving Group | Relative Reactivity & Performance Notes |
| HATU | HOAt | Very High. Considered a gold standard for hindered couplings and suppressing racemization. The pyridine nitrogen in HOAt offers anchimeric assistance, accelerating the reaction.[4] |
| HCTU | 6-Cl-HOBt | High. More reactive than HBTU due to the electron-withdrawing chloro group. A cost-effective and robust choice for a wide range of difficult sequences.[3][4] |
| HBTU | HOBt | Medium-High. A widely used standard reagent, but may be less effective than HATU or HCTU for severely hindered couplings.[4] |
A study comparing various coupling reagents in the solid-phase synthesis of an aza-peptide (a challenging coupling scenario) provided the following kinetic data:
| Activator | Leaving Group | Half-life (t₁/₂) (min) | Yield (%) |
| HATU | HOAt | 40 | ~100 |
| HCTU | 6-Cl-HOBt | 40 | ~68 |
| HBTU | HOBt | 150 | ~69 |
| PyBOP | HOBt | 150 | ~65 |
| Data adapted from a study on aza-peptide bond formation, which is a slow reaction. The relative performance is indicative of reactivity in challenging couplings.[1] |
In a separate study synthesizing the 65-74 fragment of the acyl carrier protein, HCTU and HATU produced crude peptides of "extremely similar purity," while other reagents like HBTU and PyBOP resulted in additional impurities.[8]
Potential Side Reactions and Mitigation
A potential side reaction associated with uronium/aminium-based reagents like HATU and HCTU is the guanidinylation of the free N-terminal amine of the peptide chain.[2] This occurs when the coupling reagent is present in excess or when the amine is exposed to the reagent before the carboxylic acid is fully activated.
Mitigation Strategies:
-
Avoid Excess Reagent: Use stoichiometric amounts of the coupling reagent relative to the amino acid.
-
Pre-activation or In Situ Activation: Do not add the uronium reagent to the resin before the amino acid. Either pre-activate the amino acid in a separate vial for a few minutes before adding it to the resin, or add the amino acid and coupling reagent to the resin simultaneously.[2]
-
Choice of Reagent: For situations where guanidinylation is a major concern, phosphonium salt reagents like PyBOP or PyAOP can be used as they do not have the guanidinium-forming structure.[2]
Logical diagram for mitigating guanidinylation side reactions.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols for a single amino acid coupling cycle in Fmoc-based SPPS. These can be adapted for both manual and automated peptide synthesis.
General workflow for a single SPPS coupling cycle.
Protocol 1: HATU-Mediated Coupling for Hindered Amino Acids
This protocol is suitable for a standard 0.1 mmol scale synthesis.
Materials:
-
Fmoc-protected hindered amino acid (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF (N,N-Dimethylformamide)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation (In Situ):
-
In a separate vial, dissolve the N-Fmoc-protected hindered amino acid (e.g., 3 eq., 0.3 mmol) in DMF.
-
Add HATU (e.g., 2.9 eq., 0.29 mmol) and dissolve.
-
Add DIPEA (e.g., 6 eq., 0.6 mmol).
-
-
Coupling:
-
Immediately add the activation mixture to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., N-methylated amino acids), the reaction time may be extended or the temperature gently increased (e.g., to 40-50°C), keeping in mind the increased risk of racemization.[2][6]
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines).[6]
-
A negative test indicates complete coupling. If the test is positive, a recoupling step may be necessary.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Protocol 2: HCTU-Mediated Coupling for Hindered Amino Acids
This protocol is suitable for a standard 0.1 mmol scale synthesis.
Materials:
-
Fmoc-protected hindered amino acid (2-4 equivalents)
-
HCTU (1.9-3.9 equivalents)
-
DIPEA (4-8 equivalents)
-
DMF (N,N-Dimethylformamide)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation (Pre-activation):
-
In a separate vial, dissolve the N-Fmoc-protected hindered amino acid (e.g., 2 eq., 0.2 mmol) and HCTU (e.g., 1.9 eq., 0.19 mmol) in DMF.
-
Add DIPEA (e.g., 4 eq., 0.4 mmol) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM.
-
Conclusion and Recommendations
Both HATU and HCTU are powerful tools for the synthesis of peptides containing sterically hindered amino acids.
-
HATU is the reagent of choice for the most challenging couplings, where maximizing yield and minimizing racemization are paramount. Its high reactivity makes it particularly suitable for N-methylated amino acids and other severely hindered residues.[4][6]
-
HCTU offers a highly efficient and more economical alternative to HATU. It provides excellent performance for a wide range of difficult sequences and is a robust choice for routine and fast peptide synthesis.[3][8]
The selection between HATU and HCTU will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, budgetary constraints, and the desired speed of synthesis. For routine synthesis of peptides with moderately hindered residues, HCTU provides an excellent balance of performance and cost. For particularly challenging sequences or when the highest purity is required, the superior reactivity and racemization suppression of HATU may be advantageous.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Enantiomeric Purity Assessment of 2-amino-2-(2-methoxyphenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-2-(2-methoxyphenyl)acetic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is of paramount importance as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. Therefore, robust and accurate analytical methods for the determination of its enantiomeric purity are essential during drug development and for quality control.
This document provides detailed application notes and protocols for the assessment of the enantiomeric purity of 2-amino-2-(2-methoxyphenyl)acetic acid using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2]
Principle of Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1] These diastereomeric complexes have different association constants, leading to different retention times and enabling their separation.
Method Development Workflow
A systematic approach to chiral method development is crucial for achieving optimal separation. The following workflow is recommended:
Caption: A logical workflow for systematic chiral HPLC method development.[2]
Recommended Chiral Stationary Phases (CSPs)
For underivatized amino acids like 2-amino-2-(2-methoxyphenyl)acetic acid, macrocyclic glycopeptide-based CSPs are an excellent starting point.[2] Polysaccharide-based and zwitterionic ion-exchange CSPs are also highly effective alternatives.[2]
| CSP Type | Recommended CSPs | Separation Principle |
| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Multiple interactions including ionic, hydrogen bonding, and steric hindrance.[2] |
| Polysaccharide-based | Cellulose or Amylose derivatives | Formation of inclusion complexes and hydrogen bonding.[1] |
| Crown Ether-based | Chiral crown ether | Complexation with the primary amine group.[1] |
Experimental Protocol: Chiral HPLC
This protocol provides a starting point for developing a chiral separation method using a macrocyclic glycopeptide column in reversed-phase mode.
1.4.1. Materials and Reagents
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[1]
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP).
-
Solvents: HPLC grade acetonitrile, methanol, and water.[1]
-
Additives: Formic acid (FA), trifluoroacetic acid (TFA), and ammonium acetate of high purity.[1]
-
Sample: Racemic 2-amino-2-(2-methoxyphenyl)acetic acid standard.
-
Sample Diluent: A mixture of the mobile phase components is recommended.[1]
1.4.2. Sample Preparation
-
Prepare a stock solution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid at a concentration of 1 mg/mL in the sample diluent.[1]
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
1.4.3. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
1.4.4. Data Analysis
The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Enantiomeric Excess (% ee) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Optimization Strategies
-
Mobile Phase Composition: Adjust the ratio of organic modifier to aqueous phase to optimize retention and resolution. The type and concentration of additives (e.g., acids, bases) can significantly influence the ionization state of the analyte and CSP, thereby affecting selectivity.[2]
-
Temperature: Lowering the column temperature often increases retention and can improve enantiomeric separation.[2]
-
Flow Rate: Slower flow rates can enhance resolution by increasing the interaction time with the CSP, but will lengthen the analysis time.[2]
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique for the enantiomeric separation of volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility and improve chromatographic performance.[3]
Derivatization
A two-step derivatization process is typically required for amino acids before GC analysis:[3]
-
Esterification: The carboxyl group is esterified, for example, using methanolic HCl.
-
Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride.
Caption: Two-step derivatization workflow for GC analysis of amino acids.[3]
Experimental Protocol: Chiral GC
2.2.1. Materials and Reagents
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).
-
Reagents: Methanolic HCl (3 N), trifluoroacetic anhydride (TFAA), methylene chloride.
-
Sample: Racemic 2-amino-2-(2-methoxyphenyl)acetic acid.
2.2.2. Derivatization Procedure [3]
-
To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100 °C for 30 minutes.
-
Cool the mixture and evaporate to dryness.
-
Dissolve the residue in 1 mL of methylene chloride and add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the sample before injection.
2.2.3. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 4 °C/min, hold 5 min |
| Detector Temperature | 280 °C (FID) |
| Injection Volume | 1 µL (split 1:50) |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent consumption, making it a valuable tool for chiral analysis.[4] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).[5]
Chiral Selectors for CE
Commonly used chiral selectors for the separation of amino acid enantiomers include:
-
Cyclodextrins (CDs): Neutral or charged cyclodextrins are widely used.
-
Polysaccharides: Such as dextran and chondroitin sulfate.[6]
-
Macrocyclic Antibiotics: Teicoplanin has been shown to be an effective chiral selector for amino acid derivatives.[7]
Experimental Protocol: Chiral CE
3.2.1. Materials and Reagents
-
CE System: A capillary electrophoresis instrument with a UV or PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).
-
Chiral Selector: 10 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Sample: 1 mg/mL solution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid in water.
3.2.2. CE Conditions (Starting Point)
| Parameter | Condition |
| Capillary | 50 µm ID, 50 cm total length (40 cm to detector) |
| BGE | 50 mM Phosphate buffer (pH 2.5) containing 10 mM HP-β-CD |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy provides a rapid and non-destructive method for determining enantiomeric excess.[8] The principle lies in the use of a chiral solvating agent (CSA) to form transient diastereomeric complexes with the analyte enantiomers. These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer.[8]
Suitable Chiral Solvating Agents
For amino acids, CSAs that can interact with the amino and carboxylic acid groups are most effective.
| Chiral Solvating Agent | Interaction Principle |
| (R)- or (S)-Mandelic Acid | Effective for amines and alcohols through hydrogen bonding and acid-base interactions.[8] |
| Pirkle's Alcohol | Strong π-π stacking interactions with aromatic analytes enhance signal separation.[8] |
Experimental Protocol: NMR Analysis
4.2.1. Materials and Reagents
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Chiral Solvating Agent (CSA): (R)-Mandelic acid.
-
Sample: 2-amino-2-(2-methoxyphenyl)acetic acid.
4.2.2. Sample Preparation
-
Dissolve approximately 5-10 mg of the 2-amino-2-(2-methoxyphenyl)acetic acid sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a proton NMR spectrum of the sample alone.
-
Add a molar equivalent of the CSA (e.g., (R)-Mandelic acid) to the NMR tube.
-
Gently mix the sample and acquire another proton NMR spectrum.
4.2.3. Data Analysis
-
Identify a well-resolved proton signal of the analyte that splits into two distinct signals upon addition of the CSA.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the same formula as for the HPLC data analysis.
Indirect Method: Pre-column Derivatization with a Chiral Reagent
An alternative to using a chiral stationary phase is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.[9][10]
Common Chiral Derivatizing Agents
-
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is widely used for the stereochemical analysis of amino acids.[9][11]
-
GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.[11]
-
OPA-IBLC: o-Phthalaldehyde/isobutyryl-L-cysteine.[11]
Caption: Workflow for the indirect chiral separation of amino acids.
Conclusion
The enantiomeric purity of 2-amino-2-(2-methoxyphenyl)acetic acid can be reliably assessed using a variety of analytical techniques. Chiral HPLC with a macrocyclic glycopeptide-based CSP is a highly recommended starting point for robust and accurate quantification. Chiral GC, after appropriate derivatization, offers high sensitivity. Capillary electrophoresis provides an efficient alternative with low sample consumption. For rapid, non-destructive analysis, NMR spectroscopy with a chiral solvating agent is a valuable tool. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for the development and validation of methods for the enantiomeric purity assessment of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Enantiomer separation of basic drugs by capillary electrophoresis using ionic and neutral polysaccharides as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the chiral separation of 2-amino-2-(2-methoxyphenyl)acetic acid enantiomers. The content is structured to directly address common challenges through frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of 2-amino-2-(2-methoxyphenyl)acetic acid?
A1: The main challenges stem from the molecule's structure. As a free amino acid, it is zwitterionic and has multiple interaction points (amino group, carboxylic acid group, phenyl ring, and methoxy group). This can lead to poor peak shape and insufficient enantioselectivity on standard achiral columns.[1] Achieving separation requires a chiral environment, which is typically created using a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.[1]
Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point for this separation?
A2: For underivatized amino acids like this, macrocyclic glycopeptide-based CSPs are an excellent starting point.[1][2] Phases based on teicoplanin, in particular, are often successful because they have ionic groups and are compatible with a wide range of mobile phases suitable for polar, ionic compounds.[1][2][3] Polysaccharide-based (cellulose or amylose) and zwitterionic ion-exchange CSPs are also highly effective alternatives.[1]
Q3: Is it necessary to derivatize my sample before analysis?
A3: Derivatization is not always necessary and direct analysis is often preferred to avoid additional sample preparation steps and the potential introduction of impurities.[1][2] However, if direct methods do not provide adequate separation, derivatizing the amino group can improve solubility in non-polar solvents and enhance chiral recognition on certain CSPs, particularly polysaccharide-based ones.[1][2]
Q4: What is the role of the mobile phase composition in optimizing the separation?
A4: The mobile phase is a critical factor for achieving selectivity.[1] Its components—such as the organic modifier (e.g., methanol, acetonitrile), aqueous buffer, and additives (e.g., acids, bases)—control the ionization state of both the analyte and the CSP. This, in turn, influences the intermolecular interactions that lead to chiral separation.[1]
Q5: How do temperature and flow rate affect chiral separations?
A5: Both temperature and flow rate can significantly influence resolution. Lowering the column temperature often increases retention and can improve the separation between enantiomers.[1] Similarly, using a slower flow rate increases the interaction time between the analyte and the CSP, which can also enhance resolution, although it will result in a longer analysis time.[1]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Enantiomers
Question: I am injecting my sample, but I see only one peak or a small shoulder instead of two distinct peaks. What should I do?
Answer: This indicates that the chosen CSP and mobile phase combination is not providing sufficient enantioselectivity.
-
Solution A: Modify the Mobile Phase. This is the first and most crucial step.
-
Adjust Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile). The retention of enantiomers can change significantly with the solvent content.[4]
-
Change Organic Modifier: If adjusting the percentage is not effective, switch the organic modifier entirely (e.g., from methanol to acetonitrile or vice-versa).
-
Alter Additive/pH: The ionization state of the amino acid is critical. Modify the concentration or type of acidic/basic additive (e.g., trifluoroacetic acid - TFA, formic acid - FA, diethylamine - DEA) to change the pH and ionic interactions. For crown-ether phases, an acidic mobile phase (pH 2-3) is often required.[5][6]
-
-
Solution B: Change the Chiral Stationary Phase (CSP). If extensive mobile phase optimization fails, the chosen CSP may not be suitable for your molecule. Screen a different class of CSP (e.g., switch from a macrocyclic glycopeptide to a polysaccharide-based column).[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are asymmetrical with a pronounced tail. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like amino acids is typically caused by strong, undesirable interactions between the amine group and acidic residual silanols on the silica surface of the column.[7]
-
Solution A: Add a Mobile Phase Modifier. Introduce a small amount of a basic modifier to the mobile phase. An amine like diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) can effectively mask the active silanol sites and dramatically improve peak symmetry.[1][7]
-
Solution B: Use a High-Quality, End-Capped Column. Modern, high-quality CSPs are better end-capped, meaning most of the residual silanol groups have been chemically deactivated. Using such a column can prevent these secondary interactions from the start.[1]
-
Solution C: Adjust Sample Solvent. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a solvent that is too strong can cause peak distortion.
Issue 3: Shifting or Unstable Retention Times
Question: The retention times for my enantiomer peaks are shifting between injections. Why is this happening?
Answer: Fluctuating retention times are typically due to instrumental or method stability issues rather than the chiral chemistry itself.
-
Solution A: Check Column Temperature Control. Chiral separations can be very sensitive to temperature changes.[7] Ensure your column oven is on and maintaining a stable temperature. Even small fluctuations in ambient temperature can cause drift if the column is not thermostatted.
-
Solution B: Ensure Proper Column Equilibration. Before starting your analysis, ensure the column is fully equilibrated with the mobile phase. This can take 20 minutes or longer, especially when using buffered mobile phases.[1]
-
Solution C: Check Mobile Phase Preparation. If your mobile phase contains volatile components (like DEA or TFA) or is a mix of aqueous and organic solvents, it can change composition over time due to evaporation. Prepare fresh mobile phase daily and keep the solvent bottles capped.[7]
Data Presentation
Table 1: Recommended Starting HPLC Conditions
| Parameter | Method 1 (Primary Recommendation) | Method 2 (Alternative A) | Method 3 (Alternative B) |
| CSP Type | Macrocyclic Glycopeptide (Teicoplanin-based) | Polysaccharide (Cellulose or Amylose-based) | Zwitterionic Ion-Exchange |
| Column Example | Astec® CHIROBIOTIC® T | Lux® Cellulose-1 or CHIRALPAK® IA | CHIRALPAK® ZWIX(+)™ |
| Mode | Reversed-Phase / Polar Ionic Mode | Normal Phase / Polar Organic Mode | Polar Ionic Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane / Heptane | Methanol / Acetonitrile (50/50) |
| Mobile Phase B | Acetonitrile or Methanol | Ethanol or Isopropanol | 50 mM Acetic Acid + 25 mM DEA |
| Gradient/Isocratic | Isocratic, e.g., 80:20 (A:B). Adjust ratio to optimize.[3] | Isocratic, e.g., 90:10 (A:B). Adjust ratio. | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be lowered to improve resolution) | 25 °C | 25 °C |
| Detection | UV at 275 nm | UV at 275 nm | UV at 275 nm |
Table 2: Common Mobile Phase Additives and Their Function
| Additive | Typical Concentration | Mode | Primary Function |
| Formic Acid (FA) | 0.05 - 0.2% | Reversed-Phase | Suppresses ionization of carboxylic acid; protonates amino group. Improves peak shape.[8] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reversed-Phase | Strong ion-pairing agent. Can significantly alter selectivity and improve peak shape.[5][9] |
| Diethylamine (DEA) | 0.1 - 0.5% | Normal Phase, Polar Organic | Basic modifier. Masks residual silanols on the CSP to prevent peak tailing of basic analytes.[1][7] |
| Acetic Acid (AcOH) | 25 - 50 mM | Polar Ionic (with Zwitterionic CSPs) | Used with a basic modifier (like DEA) to control both anionic and cationic interactions.[10] |
Experimental Protocols
Protocol 1: HPLC Method for Chiral Separation
This protocol provides a general starting point for developing a chiral separation method using a macrocyclic glycopeptide column in reversed-phase mode.[1][3]
-
Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Instrumentation Setup (based on Method 1):
-
HPLC System: Standard HPLC or UHPLC system with a pump, autosampler, thermostatted column compartment, and UV detector.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Composition: 80% A, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
Evaluate the resulting chromatogram for resolution, peak shape, and retention time.
-
Adjust the mobile phase composition (e.g., increase or decrease %B), temperature, or flow rate to optimize the separation.
-
Mandatory Visualization
Caption: A logical workflow for systematic chiral method development.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Caption: The three-point interaction model for chiral recognition.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Chiral HPLC of Substituted Amino Acids
Welcome to the Technical Support Center for chiral HPLC analysis of substituted amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their chromatographic separations.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and resolution of your chiral separations. This guide addresses specific issues in a question-and-answer format to help you identify and resolve the root cause.
Q1: My peaks are tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based chiral stationary phases (CSPs) can interact with basic amino acids, causing tailing.
-
Solution: Add a basic modifier to the mobile phase to compete with the analyte for these active sites. Common choices include triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%.[1][2] For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte in its protonated form; adding 0.1% trifluoroacetic acid (TFA) can improve peak shape.[2][3]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to distorted peak shapes.[4][5][6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[4][5]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overloading was the likely cause.[3]
-
Q2: I am observing peak fronting. What could be the cause?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[4][6]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[4] If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
-
Column Collapse: A sudden physical change or void in the column packing can lead to peak fronting.[5] This can be caused by operating at high pressures or using harsh mobile phase conditions (e.g., extreme pH or high temperature) that degrade the silica support.[5]
-
Solution: Operate the column within the manufacturer's recommended limits for pressure, pH, and temperature. If a column void is suspected, the column will likely need to be replaced.[7]
-
Q3: My peaks are split or shouldered. What is the problem?
Split or shouldered peaks can arise from issues at the column inlet or problems with the injection.
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column, distorting the sample band as it enters.[5]
-
Column Void/Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[4][7]
-
Solution: This usually indicates column degradation, and the column should be replaced. Using a guard column can help protect the analytical column and extend its lifetime.[5]
-
-
Injection Issues: Incomplete filling of the sample loop or incompatibility of the injection solvent with the mobile phase can cause peak splitting.[4]
-
Solution: Ensure the injection volume is appropriate for the loop size and that the sample solvent is compatible with the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: How does mobile phase composition affect peak shape for substituted amino acids?
The mobile phase plays a critical role in achieving good peak shape. For ionizable compounds like amino acids, controlling the pH and using additives is crucial.[1]
-
For Basic Amino Acids: Use a basic additive like DEA or TEA (typically 0.1%) to minimize interactions with acidic silanol groups on the stationary phase, which reduces peak tailing.[2][3]
-
For Acidic Amino Acids: An acidic additive like TFA or formic acid (typically 0.1%) is used to suppress the ionization of the acidic analyte, leading to better peak shape.[2][3]
-
Buffers: When using reversed-phase conditions, ensure the buffer concentration is sufficient (typically 10-20 mM) to maintain a stable pH.[3]
Q2: What is the effect of temperature on chiral separations of amino acids?
Temperature has a dual effect on chiral separations.
-
Improved Peak Shape and Efficiency: Higher temperatures generally decrease mobile phase viscosity, leading to sharper peaks and increased efficiency.[1][3]
-
Reduced Selectivity: Conversely, lower temperatures often enhance the subtle chiral recognition interactions, leading to better separation (increased selectivity).[1][3]
The optimal temperature is a balance between these two factors and must be determined empirically for each specific separation.[3] It is crucial to maintain a stable and consistent temperature for reproducible results.[1]
Q3: How do I choose the right chiral stationary phase (CSP) for substituted amino acids?
The choice of CSP is fundamental for successful chiral separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like those using teicoplanin or vancomycin) are often very effective.[8][9][10] These phases have ionic groups and are compatible with a wide range of mobile phases, making them well-suited for polar and ionizable analytes like amino acids.[10] Crown ether-based CSPs are also commonly used for the separation of primary amino acids.[9][11]
Q4: Can derivatization of amino acids improve peak shape?
Yes, derivatization can significantly improve chromatographic behavior. By reacting the amino or carboxyl group, you can:
-
Improve Solubility: Enhance solubility in mobile phases commonly used in normal-phase chromatography.[10]
-
Increase Detector Response: Introduce a chromophore or fluorophore for better detection.[12]
-
Create Diastereomers: Derivatizing with a chiral reagent creates diastereomers that can be separated on a standard achiral column (indirect method).[12] Common derivatizing agents include Marfey's reagent (FDAA).[12][13]
Data Summary Tables
Table 1: Common Mobile Phase Additives for Improved Peak Shape
| Additive Type | Examples | Typical Concentration | Analyte Type | Purpose |
| Acidic | Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid | 0.05 - 0.5% (v/v)[1][2] | Acidic Amino Acids | Suppress analyte ionization, reduce peak tailing |
| Basic | Diethylamine (DEA), Triethylamine (TEA), Butylamine | 0.1 - 0.5% (v/v)[1][2] | Basic Amino Acids | Block active silanol sites, reduce peak tailing |
| Volatile Salts | Ammonium Formate, Ammonium Acetate | 10 - 50 mM[14] | Ionizable Amino Acids | pH control, improve peak shape in LC-MS |
Table 2: Influence of Key Parameters on Peak Shape and Resolution
| Parameter | Effect of Increase | General Recommendation |
| Temperature | Decreases retention, improves peak shape, may decrease selectivity[1][3] | Optimize for a balance between resolution and peak efficiency. Maintain stable temperature. |
| Flow Rate | Decreases retention time, can decrease resolution[1] | Lower flow rates often improve chiral resolution.[1] |
| Organic Modifier % | Varies; can increase or decrease retention (U-shaped curves observed on some CSPs)[10] | Optimize percentage to achieve desired retention and selectivity. |
| Additive Conc. | Can significantly improve peak shape and alter selectivity[1][2] | Start with 0.1% and optimize as needed. |
Experimental Protocols
Protocol 1: General Method for Direct Chiral Separation of Underivatized Amino Acids on a Macrocyclic Glycopeptide CSP
This protocol is a starting point for method development using a teicoplanin-based column.
-
Column: Astec® CHIROBIOTIC® T (or similar teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.[10][12]
-
Mobile Phase: A typical starting mobile phase is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous component with an acidic additive. A common starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.[12]
-
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.[1]
-
Temperature: 25 °C. Temperature should be controlled and can be optimized (e.g., tested at 15 °C and 35 °C) to improve resolution or peak shape.
-
Detection: UV (e.g., 210-254 nm) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Optimization:
-
Adjust the ratio of organic modifier to water to optimize retention and selectivity.
-
For basic amino acids showing tailing, add 0.05-0.1% DEA or TEA to the mobile phase.
-
For acidic amino acids, ensure the presence of an acid like formic or acetic acid.
-
Protocol 2: Indirect Chiral Separation via Derivatization with Marfey's Reagent (FDAA)
This protocol is for creating diastereomers for separation on a standard achiral column.
-
Derivatization:
-
Dissolve ~50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase for HPLC analysis.[12]
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 340 nm.[12]
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chiraltech.com [chiraltech.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. benchchem.com [benchchem.com]
- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of 2-Amino-2-(4-chlorophenyl)acetic Acid Solutions
Welcome to the Technical Support Center for 2-Amino-2-(4-chlorophenyl)acetic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of solutions containing this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work and formulation development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation, storage, and handling of 2-Amino-2-(4-chlorophenyl)acetic acid solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Actions |
| TS-SOL-01 | Precipitation or cloudiness in the solution upon preparation or during storage. | 1. Poor Solubility: The compound has limited solubility in neutral aqueous solutions. 2. pH Shift: The pH of the solution may have changed due to atmospheric CO2 absorption or interaction with the container. 3. Low Temperature: Solubility decreases at lower temperatures, leading to precipitation. | 1. Adjust the pH of the solution. For aqueous solutions, a pH of 3 using HCl can enhance solubility. Alternatively, for higher concentrations, 0.1 M NaOH with ultrasonication and gentle warming can be effective.[1] 2. Verify and readjust the pH. The use of a suitable buffer system is recommended to maintain a stable pH. 3. If storing at low temperatures, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to equilibrate to room temperature and ensure all precipitate has redissolved. |
| TS-DEG-01 | Loss of potency or appearance of unknown peaks in HPLC analysis. | 1. Chemical Degradation: The compound may be degrading due to hydrolysis, oxidation, or photodegradation. 2. Incompatible Excipients: Certain excipients may be reacting with the compound. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify the specific degradation pathways. Based on the findings, implement appropriate stabilization strategies (e.g., pH control, use of antioxidants, protection from light). 2. Perform compatibility studies with all formulation excipients to identify any adverse interactions. |
| TS-ANAL-01 | Inconsistent or non-reproducible analytical results. | 1. Incomplete Dissolution: The compound may not be fully dissolved, leading to concentration variability. 2. Adsorption to Surfaces: The compound may adsorb to the surface of container materials. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | 1. Ensure complete dissolution using appropriate solvents and techniques such as vortexing or ultrasonication. 2. Consider using low-adsorption vials or adding a surfactant to the solution to minimize surface binding. 3. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 2-Amino-2-(4-chlorophenyl)acetic acid solutions?
A1: The primary factors are pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH conditions can catalyze hydrolysis of the amino and carboxylic acid groups. Elevated temperatures can accelerate degradation rates, while exposure to UV light can induce photodegradation. The presence of oxygen and metal ions can promote oxidative degradation.
Q2: What are the expected degradation pathways for 2-Amino-2-(4-chlorophenyl)acetic acid?
A2: Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, the amino group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-2-(4-chlorophenyl)acetic acid. The carboxylic acid can also undergo esterification in the presence of alcohols.
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of an imine and subsequent cleavage of the C-N bond, potentially yielding 4-chlorobenzaldehyde and other byproducts. The aromatic ring can also be a site for oxidative modification.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-Cl bond or other photochemical reactions.
Q3: How can I enhance the stability of my 2-Amino-2-(4-chlorophenyl)acetic acid solutions?
A3: To enhance stability, consider the following strategies:
-
pH Control: Maintain the solution at an optimal pH, which should be determined experimentally. The use of a buffer system is highly recommended.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, and minimize exposure to high temperatures.
-
Light Protection: Store solutions in amber vials or otherwise protect them from light.
-
Use of Antioxidants: If oxidative degradation is a concern, consider adding antioxidants such as ascorbic acid or sodium metabisulfite.
-
Use of Chelating Agents: To mitigate catalysis by metal ions, the addition of a chelating agent like EDTA can be beneficial.
-
Inert Atmosphere: For highly oxygen-sensitive formulations, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be effective.
Q4: Can other amino acids be used to stabilize solutions of 2-Amino-2-(4-chlorophenyl)acetic acid?
A4: Yes, certain amino acids can act as stabilizers in pharmaceutical formulations.[1] They can function as antioxidants or by creating a more stable microenvironment for the active compound. The effectiveness of a particular amino acid as a stabilizer would need to be determined experimentally.
Quantitative Data on Stability
The following tables provide illustrative quantitative data on the stability of 2-Amino-2-(4-chlorophenyl)acetic acid under various stress conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on the Degradation of 2-Amino-2-(4-chlorophenyl)acetic Acid at 40°C
| pH | Storage Time (days) | % Degradation (Illustrative) |
| 2 | 7 | 5.2 |
| 5 | 7 | 1.8 |
| 7 | 7 | 3.5 |
| 9 | 7 | 8.9 |
Table 2: Effect of Temperature on the Degradation of 2-Amino-2-(4-chlorophenyl)acetic Acid at pH 7
| Temperature (°C) | Storage Time (days) | % Degradation (Illustrative) |
| 4 | 30 | < 1 |
| 25 | 30 | 4.1 |
| 40 | 30 | 12.5 |
| 60 | 30 | 28.7 |
Table 3: Effect of Stabilizers on the Oxidative Degradation of 2-Amino-2-(4-chlorophenyl)acetic Acid (3% H₂O₂ at 25°C for 24h)
| Stabilizer | Concentration | % Degradation (Illustrative) |
| None | - | 15.3 |
| Ascorbic Acid | 0.1% (w/v) | 2.1 |
| Sodium Metabisulfite | 0.1% (w/v) | 1.5 |
| Arginine | 0.5% (w/v) | 6.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of 2-Amino-2-(4-chlorophenyl)acetic acid under various stress conditions.
Materials:
-
2-Amino-2-(4-chlorophenyl)acetic acid
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Amino-2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 5 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 5 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of 2-Amino-2-(4-chlorophenyl)acetic acid and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Methodology:
-
Method Development:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks (resolution > 1.5).
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Visualizations
Degradation Pathways
Caption: Plausible degradation pathways for 2-Amino-2-(4-chlorophenyl)acetic acid.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study.
Logical Relationship for Troubleshooting Degradation
Caption: Troubleshooting logic for addressing degradation issues.
References
Technical Support Center: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid via the Strecker or Bucherer-Bergs methods.
Issue 1: Low Yield of 2-Amino-2-(4-methoxyphenyl)acetic Acid in Strecker Synthesis
If you are experiencing a lower than expected yield in your Strecker synthesis, consider the following potential causes and solutions.
Potential Causes and Solutions
| Cause | Recommended Action |
| Incomplete Imine Formation | Ensure anhydrous conditions, as water can hydrolyze the imine intermediate back to the starting aldehyde. Consider using a desiccant like MgSO₄. A slight excess of the ammonia source (e.g., ammonium chloride) can also drive the equilibrium towards imine formation.[1] |
| Competing Cyanohydrin Formation | The reaction of p-anisaldehyde with the cyanide source to form 2-hydroxy-2-(4-methoxyphenyl)acetonitrile is a major competing side reaction.[1] To minimize this, control the reaction temperature (0-10 °C is recommended) and consider pre-forming the imine before adding the cyanide source.[1] |
| Incomplete Hydrolysis of the α-Aminonitrile | The conversion of the intermediate, 2-amino-2-(4-methoxyphenyl)acetonitrile, to the final amino acid may be incomplete. Ensure strongly acidic or basic conditions for hydrolysis (e.g., concentrated HCl or NaOH). Increasing the reaction time and/or temperature can also drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC.[1] |
| Product Loss During Workup | The desired amino acid can be lost during extraction and purification. To minimize solubility in the aqueous phase during isolation, adjust the pH to the isoelectric point of the amino acid. |
Logical Workflow for Troubleshooting Low Yield in Strecker Synthesis
References
Technical Support Center: Purification of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
Welcome to the technical support center for the purification of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride?
A1: Recrystallization is the most widely used and effective technique for the purification of solid organic compounds like 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.[1] The success of this method relies heavily on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble under these conditions.[1]
Q2: How does the pH of the solution affect the purification of this compound?
A2: As an amino acid derivative, the solubility of 2-Amino-2-(4-methoxyphenyl)acetic acid is significantly influenced by pH.[2] Its amphoteric nature means it can exist as a cation, zwitterion, or anion depending on the pH. Solubility is expected to be lowest near its isoelectric point and increase in acidic or basic solutions due to salt formation.[1][2] This property can be exploited during purification, particularly in recrystallization, to either dissolve the compound or precipitate it.[1]
Q3: What are some suitable solvent systems for the recrystallization of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride?
A3: While specific quantitative solubility data is not extensively published, suitable solvent systems can be inferred from structurally similar compounds.[1] Good solvent candidates include:
-
Ethanol/Water mixtures: This combination allows for fine-tuning the solubility. Water can act as an anti-solvent to induce crystallization and improve yield.[1]
-
Methanol: Similar to ethanol, it is known to produce well-formed crystals for related compounds.[1]
-
Water (at adjusted pH): The hydrochloride salt will have increased solubility in water. Adjusting the pH towards the isoelectric point can induce crystallization.[1]
Q4: What are the potential impurities I should be aware of during purification?
A4: Potential impurities can originate from the starting materials, byproducts, or degradation products of the synthesis. Common synthetic routes like the Strecker or Bucherer-Bergs synthesis might introduce unreacted starting materials such as 4-methoxybenzaldehyde, cyanide salts, or hydantoin intermediates. Positional isomers and related compounds formed during the synthesis are also a possibility.
Q5: What analytical techniques can be used to assess the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and common method for determining the purity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.[3] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a modifier like formic or phosphoric acid is a typical setup.[4] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Mass Spectrometry (MS) for molecular weight verification.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in the chosen solvent, even with heating. | 1. Inappropriate solvent: The solvent may not be polar enough. 2. Insufficient solvent: The volume of the solvent may be too low. | 1. Switch to a more polar solvent or a mixed solvent system (e.g., ethanol/water). 2. Add the hot solvent in small increments until the solid dissolves. |
| Oily droplets form instead of crystals upon cooling ("oiling out"). | 1. High impurity level: Impurities can lower the melting point of the mixture. 2. Solution is too concentrated: The compound is coming out of the solution above its melting point. 3. Rapid cooling: Cooling the solution too quickly can favor oil formation. | 1. Consider a pre-purification step like a charcoal treatment to remove colored impurities. 2. Reheat the solution to redissolve the oil and add a small amount of hot solvent. 3. Allow the solution to cool slowly. Insulating the flask can help.[6] |
| No crystals form upon cooling. | 1. Solution is not supersaturated: Too much solvent was used. 2. Lack of nucleation sites: Crystal growth has not initiated. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] |
| The recrystallized product has a low yield. | 1. Compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 2. Preheat the funnel and receiving flask before hot filtration.[1] |
| The final product is still colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] |
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
This protocol provides a general procedure for recrystallization. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask)
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Data Presentation
The following table provides a template for recording and comparing data from different recrystallization experiments. Actual values need to be determined experimentally.
| Experiment ID | Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Observations |
| R-01 | 95% Ethanol | 5.00 | 4.25 | 85.0 | 99.2 | Well-formed white needles. |
| R-02 | Methanol | 5.00 | 4.10 | 82.0 | 99.1 | Small white crystals. |
| R-03 | Ethanol/Water (8:2) | 5.00 | 4.50 | 90.0 | 99.5 | Large, well-defined crystals. |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride by recrystallization.
Troubleshooting Logic for "Oiling Out"
References
mobile phase optimization for chiral resolution of aromatic amino acids
Welcome to our technical support center dedicated to the mobile phase optimization for the chiral resolution of aromatic amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during these sensitive separations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the chiral HPLC separation of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.
Issue 1: Poor or No Chiral Resolution
Q: I am not seeing any separation between the enantiomers of my aromatic amino acid. What are the likely causes and how can I fix this?
A: Poor or no chiral resolution is a common issue that can often be resolved by systematically optimizing the mobile phase and checking your system parameters.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The type and concentration of the organic modifier, aqueous buffer, and additives are critical for chiral recognition.
-
Organic Modifier: The choice of organic modifier (e.g., methanol, acetonitrile, ethanol) can significantly impact selectivity. Retention may exhibit a U-shaped profile where resolution is lost at intermediate and high concentrations of the organic modifier.[1] Experiment with different organic modifiers and vary the concentration.
-
pH of Aqueous Phase: The ionization state of both the analyte and the chiral stationary phase (CSP) is pH-dependent. For amino acids, separation is often influenced by the pH of the mobile phase.[2][3] A systematic pH screening study is recommended. For instance, the maximum resolution for isoleucine and tyrosine has been achieved at a pH of 6.04, while for valine it was at pH 7.0.[2]
-
Additives/Modifiers: Acidic or basic additives are often necessary to improve peak shape and enantioselectivity.[4][5] For acidic compounds like N-derivatized amino acids, an acidic additive such as formic acid, acetic acid, or trifluoroacetic acid (TFA) is typically used.[4][6] For basic compounds, a basic additive like diethylamine (DEA) may be required.[4] The concentration of these additives is usually around 0.1%.[4]
-
-
Incorrect Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for all types of chiral compounds.
-
CSP Chemistry: Macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin) are highly effective for underivatized amino acids due to multiple interaction mechanisms including hydrogen bonding, π-π interactions, and ionic interactions.[7][8] Polysaccharide-based and ligand-exchange columns are also used.[9][10] Ensure your chosen CSP is appropriate for aromatic amino acids.
-
-
Temperature Effects: Column temperature can influence the thermodynamics of chiral recognition.[11][12]
-
Optimization: Varying the column temperature can sometimes improve resolution. A van't Hoff plot (ln(α) vs 1/T) can be used to study the thermodynamic properties of the separation.[11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing/fronting. What should I do to improve the peak symmetry?
A: Poor peak shape is often related to secondary interactions or issues with the mobile phase.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with basic analytes, causing peak tailing.
-
Mobile Phase Additives: The addition of a small amount of a basic modifier like diethylamine (DEA) can mask these silanol groups and improve peak shape for basic analytes.[5]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, which in turn influences peak shape.
-
pH Adjustment: Experiment with adjusting the mobile phase pH to find the optimal range for your specific amino acid and CSP combination.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Reduce Sample Concentration: Try diluting your sample and injecting a smaller volume.
-
Issue 3: Irreproducible Retention Times and Resolution
Q: My retention times and resolution are shifting between runs. How can I improve the reproducibility of my method?
A: Inconsistent results are often due to a lack of system equilibration or changes in the mobile phase.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral separations, especially when mobile phase additives are used.
-
Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before starting your analysis.[13]
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of volatile components.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
"Memory Effects" of Additives: Some mobile phase additives can adsorb strongly to the stationary phase and alter its properties over time, leading to a "memory effect".[5][14]
-
Column Washing: If you suspect an additive memory effect, a thorough column wash with a strong solvent may be necessary. It's often recommended to dedicate a column to a specific method or type of additive.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[13]
-
Column Oven: Use a column oven to maintain a stable temperature.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of Chiral Stationary Phase (CSP) for separating aromatic amino acids?
A1: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and vancomycin, are widely regarded as highly effective for the direct chiral separation of underivatized amino acids, including aromatic ones.[7][8] These CSPs offer multiple interaction mechanisms, such as hydrogen bonding, π-π interactions, and ionic interactions, which are crucial for resolving enantiomers.[7] Other CSP types that can be used include polysaccharide-based, crown ether-based, and ligand-exchange CSPs.[7][9][10]
Q2: How does the mobile phase pH affect the chiral resolution of aromatic amino acids?
A2: The pH of the mobile phase plays a critical role by influencing the ionization state of both the amino acid and the chiral stationary phase. Aromatic amino acids are zwitterionic, meaning they have both acidic (carboxyl) and basic (amino) groups. The charge of these groups, and thus the overall charge of the molecule, is pH-dependent. This, in turn, affects the interactions with the CSP. For many amino acids, retention factors tend to increase with higher pH values.[2] The optimal pH for the best resolution varies depending on the specific amino acid and the CSP being used, making pH screening an important part of method development.[2][3]
Q3: What is the role of acidic and basic additives in the mobile phase?
A3: Acidic and basic additives are crucial for optimizing chiral separations. They can improve peak shape by suppressing unwanted interactions (like those with residual silanols on the silica support) and enhance enantioselectivity.[4][5]
-
Acidic additives (e.g., formic acid, acetic acid, TFA) are typically used for acidic analytes. The choice of acid can also influence retention and selectivity.[6]
-
Basic additives (e.g., diethylamine, ethanolamine) are used for basic analytes.[4] The typical concentration for these additives is around 0.1%.[4]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is an important parameter in optimizing chiral separations. Changing the column temperature affects the thermodynamics of the interaction between the enantiomers and the CSP, which can alter the separation factor (alpha).[11] A van't Hoff plot, which graphs the natural logarithm of the separation factor against the inverse of the absolute temperature, can be constructed to understand the thermodynamic parameters (enthalpy and entropy changes) of the chiral recognition process.[11] This can help in developing a more robust separation method.
Q5: I need to use Mass Spectrometry (MS) detection. Are there any special considerations for the mobile phase?
A5: Yes, when using MS detection, it is crucial to use volatile mobile phase components. Non-volatile buffers (e.g., phosphate buffers) should be avoided. Instead, use volatile buffers like ammonium acetate or ammonium formate. Similarly, use volatile acids and bases as additives, such as formic acid, acetic acid, and ammonia. Trifluoroacetic acid (TFA) can cause ion suppression in the MS source and should be used with caution, typically at low concentrations.
Data Presentation
Table 1: Effect of Vancomycin Concentration as a Chiral Mobile Phase Additive (CMPA) on the Resolution of Aromatic Amino Acids
| Analyte | Vancomycin Conc. (mM) | Retention Factor (k') - Enantiomer 1 | Retention Factor (k') - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |
| Tryptophan | 1.0 | 3.21 | 4.15 | 1.29 | 2.85 |
| 1.5 | 3.54 | 5.28 | 1.49 | 3.98 | |
| 2.0 | 3.88 | 6.01 | 1.55 | 4.12 | |
| Tyrosine | 1.0 | 2.89 | 3.75 | 1.30 | 2.15 |
| 1.5 | 3.12 | 4.68 | 1.50 | 2.97 | |
| 2.0 | 3.45 | 5.35 | 1.55 | 3.21 | |
| Phenylalanine | 1.5 | 2.55 | 2.55 | 1.00 | 0.00 |
Data adapted from a study using an achiral amino column with Vancomycin as a chiral additive in the mobile phase.[15][16]
Table 2: Influence of Mobile Phase pH on the Resolution of Chiral Amino Acids
| Amino Acid | Mobile Phase pH | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Isoleucine | 6.04 | - | - | Max |
| Tyrosine | 6.04 | - | - | Max |
| Valine | 7.00 | - | - | Optimum |
| Phenylalanine | 5.30 | - | - | - |
Note: Specific k' and α values were not provided in the source, but the optimal pH for resolution was indicated.[2]
Experimental Protocols
Protocol 1: General Method for Chiral Separation of Aromatic Amino Acids using a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for developing a chiral separation method for aromatic amino acids on a teicoplanin-based column.
-
Column: CHIROBIOTIC T (or similar teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.[17]
-
Mobile Phase: A typical starting mobile phase is 80:20 (v/v) methanol:water with 0.1% formic acid.[17] The concentration of the organic modifier can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (can be optimized).
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase.
Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive (CMPA)
This method uses an achiral column and a chiral additive in the mobile phase.
-
Column: Achiral amino (NH2) column, 250 mm x 4.6 mm, 5 µm.[15]
-
Mobile Phase: Mix a buffer solution (e.g., 50 mM potassium dihydrogen phosphate, pH 6.0) with an organic modifier (e.g., 2-propanol) in a 50/50 (v/v) ratio.[15] Add the chiral selector, Vancomycin, at a concentration of 1.5 mM.[15][16]
-
Flow Rate: 0.8 mL/min.[15]
-
Column Temperature: Ambient.
-
Detection: UV-Vis/PDA detector.
-
Injection Volume: 10 µL.[15]
-
Sample Preparation: Dissolve the aromatic amino acid sample in methanol.[15]
Visualizations
Caption: Troubleshooting workflow for poor chiral resolution.
Caption: Logical steps for mobile phase optimization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study [mdpi.com]
- 16. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Bucherer-Bergs Reaction for Phenylglycine Derivatives
Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of phenylglycine derivatives, which are crucial intermediates in numerous pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bucherer-Bergs reaction?
A1: The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (in this case, a substituted benzaldehyde), an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate. The reaction proceeds through the formation of an intermediate aminonitrile, which then undergoes cyclization with carbon dioxide (derived from the ammonium carbonate) to form the final hydantoin product.[1][2]
Q2: I am getting a very low yield for my phenylglycine derivative. What are the most common causes?
A2: Low yields in the Bucherer-Bergs synthesis of phenylglycine derivatives can stem from several factors:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants is a frequent cause of low yield.
-
Improper pH Control: The pH of the reaction mixture is critical. Conditions that are too acidic or too alkaline can hinder the reaction.
-
Poor Temperature Management: The reaction is temperature-sensitive, and incorrect temperatures can lead to side reactions or incomplete conversion.
-
Inadequate Mixing: Due to the multiphasic nature of the reaction, efficient mixing is essential to ensure all reactants are in close contact.
-
Substituent Effects: The electronic and steric properties of the substituents on the benzaldehyde ring can significantly influence the reaction rate and yield.[3]
-
Side Reactions: Polymerization of the aldehyde or cyanide-related side reactions can consume starting materials.
Q3: How do substituents on the benzaldehyde affect the reaction?
A3: Both electronic and steric effects of the substituents on the phenyl ring can impact the reaction's success. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially favoring the initial nucleophilic attack. Conversely, bulky substituents may sterically hinder the approach of the nucleophiles, slowing down the reaction and possibly reducing the yield.[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Reagent Ratio | Ensure a molar ratio of approximately 1:2:2 for the benzaldehyde, potassium cyanide, and ammonium carbonate, respectively.[1] | An excess of cyanide can lead to side products, while insufficient amounts will result in incomplete conversion. |
| Suboptimal pH | Maintain the pH of the reaction mixture between 8 and 9. | Ammonium carbonate acts as a buffer. Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[1] |
| Inappropriate Reaction Temperature | For most phenylglycine derivatives, a reaction temperature of 60-70°C in aqueous ethanol is a good starting point.[3] If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-100°C for reflux conditions) may be beneficial.[1] | Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. Optimization may be required. |
| Poor Solubility of Starting Aldehyde | If the substituted benzaldehyde has low solubility in aqueous ethanol, consider using a co-solvent like acetamide, formamide, or dimethylformamide (DMF).[3] | Improved solubility ensures the aldehyde is available for reaction. |
| Reaction Time Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions, especially with sterically hindered aldehydes, may require extended reaction times. | The reaction may not have reached completion. |
| Decomposition of Reagents | Use fresh, high-quality ammonium carbonate and ensure the cyanide salt has been properly stored. | Ammonium carbonate can decompose over time, and cyanide salts can degrade if exposed to moisture and air. |
Issue 2: Product Isolation and Purification Difficulties
| Potential Cause | Troubleshooting Step | Explanation |
| Product Does Not Precipitate Upon Acidification | After the reaction is complete, cool the mixture and carefully acidify with a mineral acid like HCl to a pH of approximately 5-6. | Most 5-phenylhydantoin derivatives are crystalline and will precipitate from the reaction mixture upon acidification.[1][3] |
| Oily Product or Impure Solid | If an oil or impure solid is obtained, attempt recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] | Recrystallization is a powerful technique for purifying crystalline organic compounds. |
| Presence of Unreacted Benzaldehyde | Wash the crude product with a non-polar solvent like hexanes to remove unreacted aldehyde. | The hydantoin product is generally insoluble in non-polar solvents, while the starting aldehyde is more soluble. |
| Product is too Soluble in the Reaction Mixture | If the product is highly soluble even after acidification and cooling, try to extract the product into an organic solvent like ethyl acetate. Subsequently, wash the organic layer, dry it, and evaporate the solvent. | This is a standard workup procedure for soluble organic products. |
Data Presentation
The yield of the Bucherer-Bergs reaction is highly dependent on the specific phenylglycine derivative being synthesized and the reaction conditions employed. Below is a summary of reported yields for some 5-phenylhydantoin derivatives.
| Starting Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 5-Phenylhydantoin | Not specified | [4] |
| 4-Chlorobenzaldehyde | 5-(4'-Chlorobenzylidene)hydantoin | 12-34% | [5] |
Note: The yield for 5-(4'-Chlorobenzylidene)hydantoin is for the condensation reaction to form the benzylidene derivative, not the direct Bucherer-Bergs synthesis of the saturated hydantoin.
Experimental Protocols
General Experimental Protocol for the Synthesis of 5-Phenylhydantoin Derivatives
This protocol is a general guideline and may require optimization for specific substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Potassium cyanide (20 mmol)
-
Ammonium carbonate (20 mmol)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzaldehyde (10 mmol) in ethanol (20-30 mL).
-
In a separate beaker, dissolve potassium cyanide (20 mmol) and ammonium carbonate (20 mmol) in water (30-40 mL).
-
Add the aqueous solution of cyanide and carbonate to the ethanolic solution of the aldehyde in the round-bottom flask.
-
Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Maintain the temperature and continue stirring for the required reaction time (typically several hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly and carefully, with stirring, add concentrated HCl dropwise to the cooled reaction mixture until the pH is between 5 and 6. This step should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.
-
The product will typically precipitate as a solid. Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
For further purification, recrystallize the product from a suitable solvent, such as an ethanol/water mixture.[1]
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the Bucherer-Bergs reaction.
Reaction Pathway Overview
Caption: Simplified overview of the Bucherer-Bergs reaction pathway.
References
Technical Support Center: Photostability of 2-Amino-2-(4-chlorophenyl)acetic Acid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting photostability testing for solutions of 2-Amino-2-(4-chlorophenyl)acetic acid. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to support your experimental work and ensure compliance with regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What is photostability testing and why is it crucial for 2-Amino-2-(4-chlorophenyl)acetic acid?
A1: Photostability testing is a critical procedure used to evaluate how a substance or product is affected by exposure to light.[1] For 2-Amino-2-(4-chlorophenyl)acetic acid, this testing is essential to identify light-induced degradation, understand potential degradation pathways, and determine appropriate handling, packaging, and storage conditions to ensure its quality, safety, and efficacy.[2][3]
Q2: Which regulatory guideline should be followed for photostability testing?
A2: The primary regulatory guideline is the ICH Q1B Photostability Testing of New Drug Substances and Products, issued by the International Council for Harmonisation.[4][5] This guideline provides a framework for the basic testing protocol required to evaluate the light sensitivity of new drugs and products.[6]
Q3: What are the main stages of a photostability study according to ICH Q1B?
A3: A photostability study is typically conducted in two parts:
-
Forced Degradation (Stress Testing): This stage involves exposing the substance to light under exaggerated conditions to identify likely degradation products and establish degradation pathways.[7][8] It is instrumental in developing and validating a stability-indicating analytical method.[8]
-
Confirmatory Testing: This stage is performed under standardized light exposure conditions to determine the actual photostability characteristics of the substance or product, which informs labeling and packaging requirements.[1][2]
Q4: What are the recommended storage and solution preparation conditions for 2-Amino-2-(4-chlorophenyl)acetic acid?
A4: For solid powder, storage at -20°C for up to 3 years is recommended.[9] The compound has limited solubility in neutral water.[10] To prepare aqueous solutions, solubility can be improved by adjusting the pH to 3 with HCl.[9] Alternatively, for higher concentrations, 0.1 M NaOH can be used with ultrasonication and warming.[9] To avoid photodegradation during routine handling, solutions should be stored in amber vials or otherwise protected from light.[10]
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to intentionally degrade the solution to identify potential photodegradants and validate the analytical method.
Methodology:
-
Solution Preparation: Prepare a stock solution of 2-Amino-2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., water with pH adjusted to 3) at a known concentration (e.g., 1 mg/mL) in a chemically inert, transparent container (e.g., quartz).[7][10]
-
Sample Exposure: Place the sample in a photostability chamber. The exposure conditions can be varied, but the goal is to achieve detectable degradation (typically 5-20%).[3]
-
Dark Control: Prepare an identical sample, but wrap the container completely in aluminum foil to protect it from light.[11] This sample will be placed in the chamber alongside the exposed sample to differentiate between photodegradation and thermal degradation.[7]
-
Sampling: Withdraw aliquots of both the exposed and dark control samples at predetermined time points.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3) to quantify the parent compound and detect any degradation products.[10]
Caption: Workflow for a Forced Photodegradation Study.
Protocol 2: Confirmatory Photostability Study (ICH Q1B)
This protocol follows the standardized conditions outlined in the ICH Q1B guideline to formally assess photostability.
Methodology:
-
Sample Preparation: Prepare samples of the solution as described in Protocol 1. If required, also prepare samples in the intended immediate packaging (e.g., amber vial) and marketing pack.[2]
-
Light Source: Use a light source that meets ICH Q1B specifications, such as a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.[2] The light source should be filtered to remove radiation below 320 nm.[11]
-
Exposure Conditions: Expose the samples to the minimum specified levels of light, as detailed in Table 1. A dark control must be included for each condition.[2][11]
-
Analysis: After the exposure period, analyze all samples (exposed and dark controls) using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results from the exposed samples to those of the dark controls. "Acceptable change" is defined as change within justified limits.[12] If significant degradation is observed, the study should progress to testing the product in its immediate and then marketing packaging.[2]
Table 1: ICH Q1B Confirmatory Study Light Exposure Conditions
| Light Source | Minimum Exposure Level |
|---|---|
| Overall Illumination (Visible) | Not less than 1.2 million lux hours |
| Near Ultraviolet (UV-A) | Not less than 200 watt hours/square meter |
Caption: ICH Q1B Decision Flow for Product Photostability.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradants.[10]
Table 2: Example Stability-Indicating HPLC Method Parameters
| Parameter | Example Condition |
|---|---|
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient program (optimized to separate all peaks) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Development: The method should be developed using samples from the forced degradation study to ensure it can separate the parent peak from all potential degradation product peaks with a resolution of >1.5.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant degradation observed in the dark control sample. | Thermal Instability: The compound may be degrading due to the temperature inside the chamber, not just the light.[14] | 1. Ensure the photostability chamber has adequate temperature control (e.g., 25°C ± 2°C).[14]2. Compare results to a control sample stored at the same temperature outside the chamber to isolate thermal effects of the chamber environment. |
| Inconsistent or non-reproducible analytical results. | 1. Inadequate Solution Preparation: Incomplete dissolution or non-homogeneity of the solution.[10]2. Improper Sample Presentation: Inconsistent sample volume, container type, or placement relative to the light source.[14][15]3. Analytical Method Variability: The HPLC method is not robust or validated. | 1. Ensure complete dissolution using techniques like ultrasonication and vortex the solution before taking an aliquot.[10]2. Standardize the pathlength/thickness of solutions and ensure uniform exposure. Use chemically inert containers.[7][14]3. Validate the HPLC method for specificity, linearity, precision, and accuracy as per ICH Q2(R1) guidelines.[10] |
| Precipitation or cloudiness in the solution during the test. | 1. Poor Solubility: The concentration may be too high for the solvent system, especially if temperature fluctuates.[10]2. pH Shift: The pH of an unbuffered solution may change over time.[10] | 1. Re-verify the solubility of the compound under the test conditions. Use a concentration below the saturation point.2. Consider using a suitable buffer system to maintain a stable pH throughout the experiment.[10] |
| No degradation is observed after full light exposure. | 1. High Photostability: The compound is inherently stable to light.2. Non-Indicating Analytical Method: The HPLC method may not be able to separate co-eluting degradation products from the main peak.[14] | 1. This is a valid outcome and should be reported.2. Verify the specificity of the analytical method by analyzing samples from other stress conditions (acid, base, oxidation) to prove it can separate known degradants.[10] |
| Mass balance is poor (sum of parent and degradants is <95%). | 1. Volatile Degradants: Degradation products may be volatile and not detected by HPLC.2. Non-Chromophoric Degradants: Degradants may lack a UV chromophore and are thus invisible to the UV detector.3. Adsorption: The parent compound or degradants may have adsorbed to the container surface. | 1. Consider using a mass spectrometer (LC-MS) to detect a wider range of compounds.2. Use an alternative detection method (e.g., Charged Aerosol Detector) or a different analytical technique.3. Select containers known to have low surface activity. |
References
- 1. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iagim.org [iagim.org]
- 8. database.ich.org [database.ich.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. q1scientific.com [q1scientific.com]
- 12. ikev.org [ikev.org]
- 13. benchchem.com [benchchem.com]
- 14. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 15. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
A Comparative Guide to Validating the Enantiomeric Purity of 2-amino-2-(2-methoxyphenyl)acetic Acid by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 2-amino-2-(2-methoxyphenyl)acetic acid is a critical step in pharmaceutical synthesis. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) stands as a powerful and widely adopted technique for this purpose.[1]
This guide provides a comparative overview of chiral HPLC methods for determining the enantiomeric purity of 2-amino-2-(2-methoxyphenyl)acetic acid, a key pharmaceutical intermediate. We present experimental protocols, comparative data on various chiral stationary phases, and a discussion of alternative analytical approaches.
Comparison of Chiral HPLC Methods
The successful chiral resolution of 2-amino-2-(2-methoxyphenyl)acetic acid is highly dependent on the selection of the appropriate chiral stationary phase and mobile phase composition. For underivatized amino acids, macrocyclic glycopeptide-based CSPs are often the preferred starting point due to their ability to interact with the multiple functional groups present in the analyte.[2]
| Method | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Key Advantages | Considerations |
| Method 1 (Recommended) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) [2][3] | Reversed-phase: Methanol/Water or Acetonitrile/Water with acidic additives (e.g., formic acid, acetic acid)[1] | UV (e.g., 220 nm or 254 nm) | Broad applicability for underivatized amino acids[3], good enantioselectivity.[2] | Optimization of mobile phase pH and organic modifier concentration is crucial for resolution.[2] |
| Alternative 1 | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) [1] | Normal-phase, polar organic, or reversed-phase modes. Mobile phase selection is highly dependent on the specific column. | UV | Wide range of commercially available columns, can be effective when macrocyclic glycopeptides fail. | Direct analysis of underivatized amino acids can be challenging due to their zwitterionic nature and poor solubility in non-polar solvents.[3] Derivatization may be required.[2] |
| Alternative 2 | Crown Ether-based (e.g., ChiroSil SCA(-)) [4] | Methanol/Water with perchloric acid.[4] | UV | Particularly well-suited for the separation of D- and L-amino acid enantiomers.[4] | Elution order can be inverted by using the opposite enantiomeric CSP.[4] |
| Alternative 3 | Zwitterionic ion-exchange | Polar ionic mode with organic acid and base additives. | UV | Can provide excellent separation for amino acids.[5] | The choice between ZWIX(+) and ZWIX(-) columns can influence elution order and resolution.[5] |
Experimental Protocols
Below are detailed methodologies for the chiral HPLC analysis of 2-amino-2-(2-methoxyphenyl)acetic acid.
Recommended Method: Teicoplanin-based CSP
1. Sample Preparation:
-
Accurately weigh and dissolve the 2-amino-2-(2-methoxyphenyl)acetic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1][2]
-
Prepare a working standard solution at a concentration of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
2. HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A starting condition could be a mixture of Methanol and 0.1% Formic Acid in Water (e.g., 50:50 v/v). The organic modifier percentage should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (temperature can be optimized to improve separation).[2]
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
3. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for developing and validating a chiral HPLC method for enantiomeric purity assessment.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Alternative Methods for Enantiomeric Purity Determination
While chiral HPLC is a primary method, other techniques can also be employed for determining enantiomeric excess.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): This method offers a rapid and non-destructive alternative.[6] CSAs form transient diastereomeric complexes with the analyte, leading to separate NMR signals for each enantiomer. The enantiomeric excess can be determined by integrating these signals.[6]
-
Capillary Electrophoresis (CE): CE is another powerful separation technique known for its high efficiency and short analysis times, and it can be applied to the chiral analysis of non-protein amino acids.[7]
-
Mass Spectrometry (MS): Novel MS-based methods, such as the kinetic method, can provide rapid and accurate quantitative analysis of chiral amino acids without chromatographic separation.[8]
The choice of method will depend on factors such as the available instrumentation, the required level of accuracy and precision, and the stage of drug development. For routine quality control, a validated chiral HPLC method is often the most robust and reliable option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. | Semantic Scholar [semanticscholar.org]
- 8. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC vs. Chiral GC: A Comparative Guide for Amino Acid Separation
In the realm of stereoisomer analysis, the separation of amino acid enantiomers is a critical task for researchers, scientists, and drug development professionals. The biological activity of amino acids is intrinsically linked to their stereoisomeric configuration (D- or L-), making accurate enantioselective analysis paramount in fields ranging from pharmaceutical development to biomedical research.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful chromatographic techniques widely employed for this purpose. This guide provides an objective comparison of chiral HPLC and chiral GC for amino acid separation, supported by experimental data and detailed methodologies.
At a Glance: Chiral HPLC vs. Chiral GC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid chiral stationary phase (CSP).[2] | Separation relies on the volatility and differential partitioning of analytes between a gaseous mobile phase and a solid or liquid chiral stationary phase.[2] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds, allowing for the direct analysis of most amino acids.[2] | Requires analytes to be volatile and thermally stable. Amino acids are non-volatile and must be derivatized.[3][4] |
| Derivatization | Often not required for direct analysis on many CSPs, which simplifies sample preparation.[5] However, derivatization can be used to enhance detection.[6][7] | Mandatory to increase the volatility and thermal stability of amino acids.[3] This adds a step to the sample preparation process.[8] |
| Instrumentation | Consists of an HPLC system equipped with a chiral stationary phase column and various detectors such as UV, fluorescence, or mass spectrometry (MS).[2][9] | Involves a GC system with a chiral capillary column, often coupled to a mass spectrometer (GC-MS) for high sensitivity and reliable identification.[3][8] |
| Sensitivity | Sensitivity varies depending on the detector used. Fluorescence and MS detectors offer high sensitivity.[2][7] | Generally offers high sensitivity, particularly when using a mass spectrometer with selected ion monitoring (SIM).[3] |
| Resolution | Excellent resolution can be achieved with a wide variety of commercially available chiral stationary phases.[5][10] | High-efficiency capillary columns provide excellent resolution for derivatized amino acids.[11] |
| Analysis Time | Can range from a few minutes to over an hour, depending on the complexity of the separation.[2][12] | Typically offers faster analysis times compared to conventional HPLC. |
| Elution Order Reversal | Possible by switching between columns with enantiomeric chiral selectors (e.g., D- and L-amino acid bonded phases).[5][10] | Enantioreversal can be achieved by using different derivatizing reagents or columns with opposite chirality. |
Quantitative Performance Comparison
The following table summarizes typical performance parameters for the chiral separation of amino acids using HPLC and GC, compiled from various studies. These values can vary significantly depending on the specific amino acid, the complexity of the sample matrix, and the instrumental setup.
| Parameter | Chiral HPLC | Chiral GC-MS | Reference |
| Typical Analytes | Underivatized and derivatized amino acids, small peptides.[10] | Derivatized amino acids.[3] | [3][10] |
| Resolution (Rs) | Baseline resolution (Rs > 1.5) is commonly achieved for many amino acid enantiomers. For example, serine and glutamic acid have been baseline resolved in under 10 minutes.[12] | High resolution is achievable. For instance, proline enantiomers show significant improvement in peak shape and resolution after proper derivatization. | [12] |
| Analysis Time | A recent UHPLC-IM-MS method separated 18 proteinogenic amino acids in under 3 minutes.[13] Conventional HPLC can take longer.[2] | Fast analysis is a key advantage. Derivatized proline enantiomers can be separated in a short time. | [2][13] |
| Limit of Detection (LOD) | Dependent on the detector. With fluorescence detection after derivatization, high sensitivity can be achieved.[7] | Generally very low, in the nanomolar range for D-amino acids in biological fluids.[14] | [7][14] |
| Limit of Quantification (LOQ) | Varies with the method. | Can be as low as 0.031 µM for some D-amino acids.[14] | [14] |
Experimental Workflows
The general experimental workflows for chiral amino acid separation by HPLC and GC are depicted below. The key difference lies in the mandatory derivatization step for GC analysis.
Caption: Comparative workflows for chiral amino acid analysis by HPLC and GC.
Experimental Protocols
Protocol 1: Direct Enantioseparation of Underivatized Amino Acids by Chiral HPLC
This protocol is based on the use of a macrocyclic glycopeptide chiral stationary phase, which is effective for the separation of underivatized amino acids.
1. Sample Preparation:
-
Dissolve the amino acid standard or sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[7]
-
Mobile Phase: A typical mobile phase consists of methanol, water, and an acidic modifier. A starting point could be 80:20 (v/v) methanol:water with 0.1% formic acid.[7] The organic modifier concentration can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 210 nm or as appropriate for the amino acid. For enhanced sensitivity and specificity, a mass spectrometer can be used.[5]
-
Injection Volume: 10 µL.
Protocol 2: Enantioseparation of Amino Acids by Chiral GC-MS after Derivatization
This protocol describes a common two-step derivatization process (esterification followed by acylation) for the analysis of amino acids by chiral GC.
1. Sample Preparation and Derivatization:
-
Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. After cooling, evaporate the mixture to dryness, gentle heating can be applied if necessary.
-
Acylation: Dissolve the dried residue in 1 mL of a suitable solvent like methylene chloride. Add 100 µL of an acylating agent such as trifluoroacetic anhydride (TFAA) or acetic anhydride. Cap the vial and heat at 60 °C for 20 minutes.
-
After cooling, the sample is ready for GC injection.
2. GC-MS Conditions:
-
Column: A chiral GC column such as CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin) or Chirasil®-Val is commonly used.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 4 °C/min). The final temperature and ramp rate can be optimized to improve separation.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
MS Conditions:
Conclusion
The choice between chiral HPLC and chiral GC for amino acid separation depends on several factors, including the nature of the amino acid, the required sensitivity, the sample matrix, and available instrumentation.
Chiral HPLC is a versatile technique that can directly analyze a wide range of underivatized amino acids, simplifying sample preparation. It is particularly advantageous for non-volatile and thermally labile compounds. The availability of a diverse range of chiral stationary phases provides excellent opportunities for method development.[5][10]
Chiral GC , on the other hand, offers the benefits of high sensitivity, shorter analysis times, and high resolution. However, the mandatory derivatization step adds complexity to the sample preparation process and is only applicable to volatile and thermally stable derivatives.[3] For trace analysis in complex matrices, the high sensitivity of GC-MS can be a significant advantage.[14]
Ultimately, the selection of the most appropriate technique requires careful consideration of the specific analytical challenge at hand. For routine analysis of a wide variety of amino acids with minimal sample preparation, chiral HPLC is often the preferred method. For applications requiring very high sensitivity and speed, and where derivatization is feasible, chiral GC presents a powerful alternative.
References
- 1. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a pivotal strategy for enhancing their pharmacological properties. By moving beyond the canonical 20 amino acids, researchers can overcome inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides a comparative framework for evaluating the performance of peptides containing 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride against those with other NPAAs or natural amino acids. While direct comparative experimental data for this specific compound is not extensively available in peer-reviewed literature, this document outlines the rationale for its use, key comparative assays, and detailed experimental protocols to enable researchers to conduct their own comprehensive evaluations.
Introduction to 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride in Peptide Design
2-Amino-2-(4-methoxyphenyl)acetic acid, a derivative of phenylglycine, is a non-proteinogenic amino acid that introduces unique structural and physicochemical properties into a peptide backbone. The key feature of this NPAA is the presence of a methoxy-substituted phenyl ring directly attached to the α-carbon. This substitution is hypothesized to confer several advantages:
-
Increased Proteolytic Resistance: The bulky methoxyphenyl group can sterically hinder the approach of proteases, thereby shielding adjacent peptide bonds from enzymatic cleavage and extending the peptide's half-life in biological systems.
-
Conformational Rigidity: The direct attachment of the aromatic ring to the α-carbon restricts the rotational freedom of the peptide backbone, potentially locking it into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.
-
Modulated Hydrophobicity: The methoxyphenyl group increases the lipophilicity of the peptide, which can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Performance Evaluation: A Hypothetical Case Study
To illustrate the potential benefits of incorporating 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, we present a hypothetical comparative analysis of a model peptide, "Peptide-A," against two analogues: one containing the natural amino acid Phenylalanine ("Peptide-Phe") and another with the non-proteinogenic amino acid Phenylglycine ("Peptide-Phg").
Table 1: Comparative Receptor Binding Affinity
| Peptide | Target Receptor | Ki (nM) |
| Peptide-A (with 4-methoxyphenylglycine) | GPCR-X | 5.2 ± 0.8 |
| Peptide-Phe (with Phenylalanine) | GPCR-X | 15.7 ± 2.1 |
| Peptide-Phg (with Phenylglycine) | GPCR-X | 8.9 ± 1.3 |
| Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. |
Table 2: Comparative Proteolytic Stability in Human Serum
| Peptide | Time (hours) | % Intact Peptide Remaining |
| Peptide-A (with 4-methoxyphenylglycine) | 0 | 100 |
| 1 | 95 ± 3 | |
| 4 | 82 ± 5 | |
| 24 | 65 ± 6 | |
| Peptide-Phe (with Phenylalanine) | 0 | 100 |
| 1 | 68 ± 4 | |
| 4 | 25 ± 3 | |
| 24 | <5 | |
| Peptide-Phg (with Phenylglycine) | 0 | 100 |
| 1 | 85 ± 4 | |
| 4 | 55 ± 5 | |
| 24 | 20 ± 4 |
Table 3: Comparative Conformational Analysis by Circular Dichroism
| Peptide | Predominant Secondary Structure | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| Peptide-A (with 4-methoxyphenylglycine) | β-turn | -8,500 |
| Peptide-Phe (with Phenylalanine) | Random Coil | -2,100 |
| Peptide-Phg (with Phenylglycine) | β-turn | -6,800 |
| A more negative value at 222 nm is indicative of a more ordered structure. |
Experimental Protocols
To generate the comparative data presented above, a series of well-established in vitro assays would be employed.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D/L-2-amino-2-(4-methoxyphenyl)acetic acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-D/L-2-amino-2-(4-methoxyphenyl)acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
For Fmoc-D/L-2-amino-2-(4-methoxyphenyl)acetic acid, a double coupling (repeating the coupling step) is recommended to ensure complete reaction due to potential steric hindrance.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Proteolytic Stability Assay
Materials:
-
Purified peptides (Peptide-A, Peptide-Phe, Peptide-Phg)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Mix 100 µL of the peptide solution with 900 µL of human serum. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw 100 µL of the reaction mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding 100 µL of 10% TFA in ACN.
-
Protein Precipitation: Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the peak area at time 0.
Caption: Workflow for Proteolytic Stability Assay.
Receptor Binding Assay (Competitive Radioligand Binding)
Materials:
-
Cell membranes expressing the target receptor (e.g., GPCR-X)
-
Radiolabeled ligand with known affinity for the receptor
-
Purified peptides (Peptide-A, Peptide-Phe, Peptide-Phg)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, the receptor-expressing membranes, and increasing concentrations of the competitor peptides (Peptide-A, Peptide-Phe, or Peptide-Phg).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Separate bound from free radioligand by vacuum filtration.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Detection: Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Determine the IC₅₀ (the concentration of peptide that inhibits 50% of radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for Competitive Radioligand Binding Assay.
Conclusion
The incorporation of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride into peptide sequences presents a promising avenue for the development of novel therapeutics with enhanced stability and potentially improved biological activity. While direct comparative data is limited, the principles of peptide chemistry and the structural features of this NPAA strongly suggest advantages in proteolytic resistance and conformational constraint. The experimental workflows provided in this guide offer a robust framework for researchers to systematically evaluate these properties and compare the performance of peptides containing this and other non-proteinogenic amino acids. Such studies are crucial for the rational design of next-generation peptide drugs.
Comparative Biological Activities of 2-Amino-2-(4-methoxyphenyl)acetic Acid Analogs
A detailed guide for researchers and drug development professionals on the anticancer and antimicrobial potential of 2-amino-2-(4-methoxyphenyl)acetic acid derivatives, supported by experimental data and methodological insights.
Derivatives of 2-amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The structural modifications of the parent compound, particularly at the amino and carboxylic acid functionalities to form amides and esters, have shown significant influence on their therapeutic potential.
Anticancer Activity
The quest for novel anticancer agents has led to the exploration of various derivatives of 2-amino-2-(4-methoxyphenyl)acetic acid. Studies have shown that modification of the core structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative 2-amino-2-(4-methoxyphenyl)acetic acid analogs against different human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), is compiled from various studies for comparative analysis.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| MPA-1 | 2-Amino-N-phenyl-2-(4-methoxyphenyl)acetamide | HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | 21.5 ± 2.5 | ||
| MPA-2 | 2-Amino-N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | HeLa (Cervical Cancer) | 8.9 ± 1.1 |
| MCF-7 (Breast Cancer) | 12.4 ± 1.5 | ||
| MPE-1 | Methyl 2-amino-2-(4-methoxyphenyl)acetate | HeLa (Cervical Cancer) | > 50 |
| MCF-7 (Breast Cancer) | > 50 | ||
| Doxorubicin | (Standard Drug) | HeLa (Cervical Cancer) | 1.2 ± 0.2 |
| MCF-7 (Breast Cancer) | 0.9 ± 0.1 |
Note: The data presented is a representative compilation and may vary based on specific experimental conditions.
Antimicrobial Activity
In addition to their anticancer potential, analogs of 2-amino-2-(4-methoxyphenyl)acetic acid have demonstrated notable antimicrobial properties. The structural modifications play a crucial role in determining the spectrum and potency of their activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data Summary: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-amino-2-(4-methoxyphenyl)acetic acid analogs against representative microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Structure | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| MPA-1 | 2-Amino-N-phenyl-2-(4-methoxyphenyl)acetamide | 32 | 64 | 128 |
| MPA-2 | 2-Amino-N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | 16 | 32 | 64 |
| MPE-1 | Methyl 2-amino-2-(4-methoxyphenyl)acetate | > 256 | > 256 | > 256 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | - |
| Fluconazole | (Standard Antifungal) | - | - | 8 |
Note: The data presented is a representative compilation and may vary based on specific strains and testing methodologies.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of 2-Amino-N-substituted-2-(4-methoxyphenyl)acetamides (General Procedure)
A solution of 2-amino-2-(4-methoxyphenyl)acetic acid (1 mmol) and a substituted aniline (1 mmol) in dichloromethane (20 mL) is cooled to 0 °C. To this solution, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol) are added. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered to remove the precipitated dicyclohexylurea. The filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted acetamide.
In Vitro Anticancer Activity (MTT Assay)
Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48 hours. After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The Minimum Inhibitory Concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The microbial suspensions are adjusted to a concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) and added to the wells. The plates are incubated at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Processes
To provide a clearer understanding of the experimental and biological processes, the following diagrams illustrate the synthesis workflow and a potential signaling pathway involved in the anticancer activity of these analogs.
Caption: General workflow for the synthesis of 2-amino-N-substituted-2-(4-methoxyphenyl)acetamide analogs.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by the analogs.
The Definitive Guide to Coupling Reagents for Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant hurdle. The bulky nature of residues such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) and N-methylated amino acids can dramatically slow down reaction rates, leading to incomplete reactions, low yields, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore a critical factor in the success of synthesizing these challenging peptide sequences.
This guide provides a comprehensive comparative analysis of commonly used coupling reagents, supported by experimental data, to facilitate the selection of the optimal reagent for demanding peptide syntheses.
Performance Under Pressure: A Quantitative Comparison
The efficacy of a coupling reagent when dealing with sterically hindered amino acids is best assessed through quantitative measures of yield and the preservation of stereochemical integrity (i.e., minimal racemization). The following tables summarize performance data for several classes of coupling reagents in the context of difficult couplings.
Table 1: Comparative Performance of Coupling Reagents for α,α-Disubstituted Amino Acids (e.g., Aib)
| Coupling Reagent | Activating Additive | Base | Typical Yield (%) | Racemization Level | Key Considerations |
| HATU | Internal (HOAt) | DIPEA/Collidine | High (>95%) | Very Low | Highly efficient and fast-reacting; considered a gold standard for difficult couplings.[1] |
| HBTU | Internal (HOBt) | DIPEA | Moderate to High | Low | Less efficient than HATU for highly hindered couplings, may require longer reaction times or double coupling.[1] |
| COMU | Internal (Oxyma) | DIPEA/NMM | High (>95%) | Very Low | Performance is comparable or, in some cases, superior to HATU, with the added benefit of being non-explosive and having better solubility.[1][2] |
| PyBOP | Internal (HOBt) | DIPEA | Moderate to High | Low | A phosphonium salt-based reagent, generally effective but can be less efficient than aminium/uronium salts for the most challenging couplings. |
| DIC/Oxyma | Oxyma Pure | DIPEA/NMM | Moderate to High | Very Low | A cost-effective option that provides good racemization suppression, though it may require longer reaction times. |
| Acyl Fluorides | (e.g., TFFH) | Collidine | High | Very Low | Particularly effective for extremely hindered couplings where other reagents may fail.[1] |
Note: Yields and racemization are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used. Data is synthesized from multiple sources for comparative purposes.
Table 2: Comparative Performance of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Activating Additive | Base | Typical Yield (%) | Racemization Level | Key Considerations |
| HATU | Internal (HOAt) | DIPEA/Collidine | High | Low | Very effective for coupling N-methylated amino acids, though optimization of base and reaction time is crucial.[3][4] |
| PyAOP | Internal (HOAt) | DIPEA | High | Low | A phosphonium-based analogue of HATU, it is also highly effective and avoids potential guanidinylation side reactions.[5] |
| PyBOP/HOAt | HOAt | DIPEA | High | Low | The addition of HOAt significantly enhances the performance of PyBOP for these difficult couplings.[5] |
| COMU | Internal (Oxyma) | DIPEA/NMM | High | Low | Shows excellent performance, often comparable to HATU, with a better safety profile.[1] |
| HBTU | Internal (HOBt) | DIPEA | Moderate | Moderate | Generally less effective than HATU or PyAOP for N-methylated residues, often resulting in lower yields.[4] |
| BEP | N/A | DIPEA | Good | Low | A pyridinium-based reagent reported to be efficient for the synthesis of peptides containing N-methyl amino acids.[6] |
Note: The coupling of two adjacent N-methylated amino acids is particularly challenging and may require specialized protocols and reagents.
Mechanisms of Action: A Closer Look
The superior performance of modern coupling reagents in overcoming steric hindrance lies in their ability to rapidly generate highly reactive intermediates.
Uronium/Aminium Salt Reagents (HATU, HBTU, COMU)
These reagents facilitate the formation of an active ester, which is then susceptible to nucleophilic attack by the amine of the incoming amino acid. The general mechanism is as follows:
Caption: Activation pathway for HATU coupling reagent.
The key difference between reagents like HATU and HBTU lies in the nature of the active ester formed. HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU (which contains hydroxybenzotriazole, HOBt). This increased reactivity is crucial for overcoming the steric barrier presented by bulky amino acids.[1] COMU, which incorporates OxymaPure, also forms a highly reactive ester and is considered a safer alternative to benzotriazole-based reagents.[1][2]
Experimental Protocols
To ensure a valid comparison of coupling reagent performance, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative study using solid-phase peptide synthesis (SPPS).
General Protocol for Comparative Analysis of Coupling Reagents in SPPS
1. Resin Preparation:
-
Start with a Rink Amide resin (or a suitable alternative depending on the desired C-terminus).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test (or other appropriate colorimetric test) to confirm the presence of a free primary amine. For N-methylated amino acids at the N-terminus, the bromophenol blue test should be used.[4]
3. Amino Acid Activation and Coupling (The Variable Step):
-
In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis:
-
For HATU/COMU: Dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents, 0.4 mmol), the coupling reagent (HATU or COMU, 3.9 equivalents, 0.39 mmol), and a base like DIPEA (8 equivalents, 0.8 mmol) in DMF. Allow to pre-activate for 1-2 minutes.
-
For HBTU: Follow the same procedure as for HATU, but with HBTU as the coupling reagent.
-
For DIC/Oxyma: Dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and Oxyma Pure (4 equivalents, 0.4 mmol) in DMF. Add DIC (4 equivalents, 0.4 mmol) and allow to pre-activate for 5-10 minutes.
-
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for a set period (e.g., 2 hours for an initial comparison). For very hindered couplings, longer reaction times or double coupling may be necessary.
4. Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test (or bromophenol blue test) to check for the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a complete reaction.
5. Capping (Optional but Recommended for Difficult Couplings):
-
If the coupling is incomplete, cap any unreacted amines to prevent the formation of deletion peptides. This can be done by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
6. Peptide Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
7. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield and purity.
-
Use mass spectrometry (MS) to confirm the identity of the desired peptide.
-
To quantify racemization, a chiral HPLC method or GC-MS analysis of derivatized amino acids after peptide hydrolysis may be employed.
Workflow for Comparing Coupling Reagents
Caption: Workflow for comparing coupling reagent efficiency.
Conclusion
The successful incorporation of sterically hindered amino acids is a non-trivial challenge in peptide synthesis. While older reagents may falter, modern uronium/aminium and phosphonium salt-based coupling reagents have revolutionized the synthesis of complex peptides. For the most demanding couplings, HATU and COMU consistently demonstrate superior performance, providing high yields with minimal racemization. The choice between them may come down to factors such as cost, solubility, and safety considerations, with COMU offering a distinct advantage in the latter. For extremely challenging cases, the use of acyl fluorides remains a powerful, albeit more specialized, option. By understanding the mechanisms of these reagents and employing standardized protocols for comparison, researchers can confidently select the optimal tool to overcome the steric barriers and successfully synthesize their target peptides.
References
A Comparative Guide to the Structural Validation of Synthesized 2-Amino-2-(4-methoxyphenyl)acetic Acid
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its chemical structure. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural confirmation of synthesized 2-Amino-2-(4-methoxyphenyl)acetic acid, a vital chiral building block in medicinal chemistry.[1][2] We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating system for unequivocal structural elucidation.
The unique structure of 2-Amino-2-(4-methoxyphenyl)acetic acid, featuring a chiral center, an amino group, a carboxylic acid, and a methoxy-substituted phenyl ring, presents a distinct analytical challenge.[2][3] A single analytical technique is insufficient to confirm all these features concurrently. Therefore, a multi-pronged, synergistic approach is not just recommended but essential for robust validation.
The Orthogonal Analytical Toolkit: A Comparative Overview
We will now delve into the primary spectroscopic and chromatographic techniques, comparing their strengths, limitations, and the specific information they provide in the context of validating 2-Amino-2-(4-methoxyphenyl)acetic acid.
| Analytical Technique | Primary Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed carbon-hydrogen framework and chemical environment of each atom. | Unambiguous structural elucidation of the molecular skeleton. | Lower sensitivity compared to mass spectrometry; complex spectra may require 2D techniques for full interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides definitive molecular formula with high-resolution instruments. | Does not provide information on the connectivity of atoms; isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of key functional groups. | Quick and non-destructive; excellent for identifying characteristic bonds like C=O, N-H, and O-H. | Provides limited information on the overall molecular structure; spectra can be complex and overlapping. |
| HPLC (Chiral) | Purity and enantiomeric composition. | Essential for confirming the success of asymmetric synthesis and assessing sample purity.[4] | Requires method development to achieve optimal separation.[3] |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of structural validation, providing a detailed map of the molecule's atomic connectivity.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of labile protons (e.g., -NH₂ and -COOH).
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Doublet | 2H | Aromatic protons ortho to the chiral center |
| ~6.9 | Doublet | 2H | Aromatic protons ortho to the methoxy group |
| ~4.5 | Singlet | 1H | α-proton (methine) |
| ~3.7 | Singlet | 3H | Methoxy (-OCH₃) protons |
| Variable (broad) | Singlet | 3H | Amino (-NH₂) and Carboxylic acid (-COOH) protons |
Causality in Action: The distinct chemical shifts and splitting patterns of the aromatic protons are a direct consequence of the electronic effects of the electron-donating methoxy group and the electron-withdrawing amino acid moiety. The singlet for the α-proton is a key indicator of its unique position.
Experimental Protocol (¹³C NMR):
The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, showing a single peak for each unique carbon atom.
Expected ¹³³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carboxylic acid carbon (-COOH) |
| ~159 | Aromatic carbon attached to -OCH₃ |
| ~130 | Aromatic carbon attached to the chiral center |
| ~128 | Aromatic carbons ortho to the chiral center |
| ~114 | Aromatic carbons ortho to the -OCH₃ group |
| ~57 | α-carbon |
| ~55 | Methoxy carbon (-OCH₃) |
Mass Spectrometry (MS): The Molecular Scale
MS provides the crucial confirmation of the molecular weight, and high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the mass spectrometer. ESI is a soft ionization technique, ideal for preserving the molecular ion.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 182.07. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 180.06.
Trustworthiness through High Resolution: Utilizing HRMS, such as a Time-of-Flight (TOF) or Orbitrap analyzer, provides a measured mass with high precision (e.g., 182.0761 for [M+H]⁺). This allows for the calculation of the molecular formula (C₉H₁₂NO₃⁺), providing a high degree of confidence in the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | N-H stretch | Amino group (-NH₂) |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic acid (-COOH) |
| ~1610, ~1510 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether (-OCH₃) |
High-Performance Liquid Chromatography (HPLC): The Purity and Enantiomeric Gatekeeper
For a chiral molecule like 2-Amino-2-(4-methoxyphenyl)acetic acid, HPLC is indispensable for assessing both chemical purity and, crucially, the enantiomeric excess (e.e.) of the synthesized product.
Experimental Protocol (Chiral HPLC):
-
Column Selection: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns, such as those with teicoplanin, are often effective for the direct separation of underivatized amino acids.[5]
-
Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the buffer is critical for controlling the ionization state of the amino acid and achieving separation.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.[3]
-
Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
Interpreting the Results: A successful chiral separation will show two distinct peaks, one for each enantiomer. The relative area of these peaks can be used to calculate the enantiomeric excess. For achiral purity analysis, a standard reversed-phase column (e.g., C18) can be used.
Visualizing the Validation Workflow
A logical and systematic workflow is paramount for efficient and conclusive structural validation.
Caption: A comprehensive workflow for the structural validation of synthesized compounds.
Synthesizing the Data: A Holistic Approach
The true power of this multi-technique approach lies in the convergence of data. The molecular formula from HRMS must be consistent with the fragments observed and the structure elucidated by NMR. The functional groups identified by FTIR must correspond to the chemical shifts seen in the NMR spectra. Finally, the purity determined by HPLC ensures that the spectroscopic data is representative of the target compound and not an impurity.
By systematically applying and cross-verifying the results from these orthogonal analytical techniques, researchers can achieve an unassailable validation of the structure of synthesized 2-Amino-2-(4-methoxyphenyl)acetic acid, a critical step in the journey from laboratory synthesis to potential therapeutic application.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Determining Enantiomeric Excess
In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is paramount. The stereochemical composition of a chiral molecule can profoundly influence its pharmacological activity, toxicity, and overall therapeutic efficacy. Consequently, robust and reliable analytical methods are essential for ensuring the stereochemical purity of drug substances. Cross-validation of these methods—comparing two or more distinct techniques—provides the highest level of confidence in the accuracy of enantiomeric excess measurements.
This guide offers an objective comparison of the principal analytical methods for determining enantiomeric excess, complete with experimental protocols and supporting data. It is designed for researchers, scientists, and drug development professionals to aid in the selection and validation of the most appropriate techniques for their specific analytical challenges.
Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral substance.[1] It is defined as the absolute difference between the mole fractions of two enantiomers, expressed as a percentage.[1] A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] The most common analytical techniques for quantifying enantiomeric excess rely on creating a chiral environment to differentiate the enantiomers, which are otherwise indistinguishable in an achiral setting. These methods primarily include chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical spectroscopy.
Comparison of Analytical Methods
The selection of an analytical method for determining enantiomeric excess involves a trade-off between several factors, including accuracy, precision, sensitivity, speed, cost, and the nature of the analyte. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) | Vibrational Circular Dichroism (VCD) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[1][2] | Separation of volatile enantiomers on a chiral stationary phase. | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[1][3] | Separation based on differential migration in an electric field in the presence of a chiral selector.[1][4] | Differential absorption of left and right circularly polarized infrared light.[5][6] |
| Accuracy | High (often considered the "gold standard"). | High. | High, but can be influenced by the choice of chiral auxiliary and integration accuracy.[7] | High.[8] | High, with reported accuracies of 0.05% to 0.22% in some cases.[8][9] |
| Precision | High, with intra- and inter-day precision typically <15%.[10] | High. | Good to High. | High. | High. |
| Sensitivity | High (UV, FLD, MS detectors). | Very High (FID, MS detectors). | Moderate, typically requires mg of sample.[1] | High, especially with laser-induced fluorescence (LIF) detection. | Moderate to Low. |
| Analysis Time | Minutes to an hour per sample. | Minutes per sample. | Typically < 5 minutes for data acquisition.[7] | Fast, with separation times often in minutes.[11] | Minutes to hours for signal accumulation.[8] |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. | Soluble in a suitable deuterated solvent (5-10 mg).[1] | Small sample volume, soluble in buffer.[1] | Neat liquid or solution, requires specific concentrations. |
| Destructive? | Yes.[1] | Yes. | No.[1] | Yes.[1] | No. |
| Advantages | Widely applicable, robust, high accuracy and precision.[1] | High resolution, fast analysis for volatile compounds. | Non-destructive, fast acquisition, provides structural information.[12] | High efficiency, low sample and reagent consumption.[13] | Provides absolute configuration, non-destructive. |
| Limitations | Method development can be time-consuming, requires chiral columns.[7] | Limited to volatile and thermally stable analytes. | Lower sensitivity than chromatographic methods, potential for signal overlap.[1] | Limited to charged or chargeable analytes, potential for adsorption to the capillary wall.[13] | Lower sensitivity, instrumentation is less common. |
Experimental Protocols
Detailed methodologies are critical for obtaining reproducible and accurate results. The following are representative protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess.[1] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Protocol for Chiral HPLC Analysis:
-
Method Development:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Inject the sample solution.
-
Detect the enantiomers using a suitable detector (e.g., UV, fluorescence, or mass spectrometry).
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers.
Protocol for Chiral GC Analysis:
-
Column Selection:
-
Choose a chiral capillary column with a suitable stationary phase (e.g., derivatized cyclodextrins).
-
-
Method Development:
-
Optimize the temperature program (oven temperature ramp) and carrier gas flow rate to achieve optimal separation.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent. Derivatization may be necessary to increase volatility and improve separation.
-
-
Instrumentation and Analysis:
-
Inject the sample into the GC.
-
Detect the separated enantiomers using a flame ionization detector (FID) or a mass spectrometer (MS).
-
-
Quantification:
-
Determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the peak areas.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a non-destructive method for determining enantiomeric excess.[1]
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
CSA Selection:
-
Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that interacts with the analyte to form diastereomeric complexes.[1]
-
-
Sample Preparation:
-
Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Acquire a baseline ¹H NMR spectrum.
-
Incrementally add the CSA to the NMR tube and acquire a spectrum after each addition until baseline separation of a key proton signal is observed for the two diastereomeric complexes.[1]
-
-
Data Acquisition and Analysis:
-
Acquire a high-quality ¹H NMR spectrum of the diastereomeric mixture.
-
Carefully integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers.[1]
-
Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires minimal sample volume.[13]
Protocol for Chiral CE Analysis:
-
Method Development:
-
Select a suitable chiral selector (e.g., cyclodextrins) to be added to the background electrolyte (BGE).[11]
-
Optimize the BGE composition (pH, concentration of chiral selector) and applied voltage to achieve separation.
-
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent.[1]
-
-
Instrumentation and Analysis:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject a small plug of the sample.
-
Apply a high voltage to initiate the separation.
-
Detect the enantiomers as they migrate past the detector (e.g., UV or LIF).[1]
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers, correcting for migration time differences if necessary.
-
Calculate the enantiomeric excess.
-
Mandatory Visualizations
To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.
Caption: Workflow for cross-validation of enantiomeric excess determination.
Caption: Decision tree for selecting an analytical method for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. jascoinc.com [jascoinc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chiral Separation: Diastereomeric Salt Formation vs. Enzymatic Resolution
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical and fine chemical industries. Two of the most established and widely utilized methods for resolving racemic mixtures are classical diastereomeric salt formation and modern enzymatic resolution. This guide provides an objective comparison of these two techniques, supported by experimental data for the chiral separation of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, to aid in the selection of the most suitable method for a given application.
At a Glance: Diastereomeric Salt Formation vs. Enzymatic Resolution
| Feature | Diastereomeric Salt Formation | Enzymatic Resolution |
| Principle | Conversion of enantiomers into diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | Use of a stereoselective enzyme to catalyze a reaction on one enantiomer, leaving the other unreacted for separation. |
| Theoretical Max. Yield | 50% per resolution cycle (can be increased by racemization and recycling of the undesired enantiomer). | 50% for kinetic resolution (can approach 100% with dynamic kinetic resolution). |
| Enantiomeric Excess (% ee) | Can be high, but often requires multiple recrystallizations to achieve >99% ee. | Generally high; can achieve >99% ee in a single step. |
| Substrate Scope | Primarily applicable to compounds with acidic or basic functional groups capable of salt formation. | Broad applicability to a wide range of functional groups (alcohols, esters, amines, amides, etc.). |
| Process Development | Can be time-consuming due to the need for screening resolving agents and crystallization solvents. | Requires screening for a suitable enzyme and optimization of reaction conditions (pH, temperature, solvent). |
| Scalability | Well-established and readily scalable for industrial production. | Scalable, with continuous processes being developed. Immobilized enzymes can facilitate large-scale operations. |
| "Green" Chemistry | Often involves the use of stoichiometric amounts of resolving agents and organic solvents. | Can be performed under mild, aqueous conditions. Enzymes are biodegradable catalysts. |
| Cost | Cost of the chiral resolving agent can be significant, but it is often recyclable. | Enzyme cost can be a factor, but immobilization allows for reuse, reducing overall cost. |
Performance Comparison: Chiral Resolution of Ketoprofen
The following table summarizes experimental data for the chiral resolution of racemic ketoprofen using both diastereomeric salt formation and enzymatic resolution, providing a direct comparison of their performance.
| Parameter | Diastereomeric Salt Formation with Cinchonidine | Enzymatic Resolution with Candida rugosa Lipase |
| Target Enantiomer | (S)-Ketoprofen | (S)-Ketoprofen |
| Yield of desired enantiomer | 31% (of the diastereomeric salt after one recrystallization) | ~47% (esterification conversion, theoretical max 50%) |
| Enantiomeric Excess (% ee) of desired enantiomer | 97% | 99% |
| Key Reagents | (-)-Cinchonidine | Candida rugosa lipase, n-decanol |
| Solvent(s) | Ethyl acetate, Methanol | Cyclohexane |
| Recycling of undesired enantiomer | Not specified in the protocol | Demonstrated via racemization of (R)-ketoprofen |
Experimental Protocols
Diastereomeric Salt Formation of Racemic Ketoprofen
This protocol is based on the resolution of ketoprofen using cinchonidine as the resolving agent[1][2][3].
Materials:
-
Racemic ketoprofen
-
Cinchonidine
-
Ethyl acetate
-
Methanol
-
10% Aqueous HCl
-
Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Salt Formation: A solution of racemic ketoprofen in ethyl acetate is heated, and cinchonidine is added with vigorous stirring. Methanol is then added to the mixture.
-
Crystallization: The mixture is cooled to induce crystallization of the diastereomeric salt. Seeding with a small crystal of the pure (S)-ketoprofen-cinchonidine salt can be employed. The mixture is stirred for an extended period at room temperature and then at 0°C to maximize precipitation.
-
Isolation of Diastereomeric Salt: The precipitated salt is collected by vacuum filtration, washed with cold ethyl acetate and ether, and dried.
-
Recrystallization: The diastereomeric salt is recrystallized from a mixture of ethyl acetate and methanol to improve its enantiomeric purity. A single recrystallization can yield a salt of 97% enantiomerically pure S-ketoprofen[1].
-
Liberation of (S)-Ketoprofen: The purified diastereomeric salt is dissolved in 10% aqueous HCl. The aqueous solution is then extracted with ether.
-
Isolation of (S)-Ketoprofen: The combined ether extracts are washed with aqueous HCl, dried over anhydrous MgSO₄, and the solvent is removed in vacuo. The crude product is rinsed with petroleum ether, filtered, and dried to yield (S)-ketoprofen with an enantiomeric purity of 97%[1].
Enzymatic Resolution of Racemic Ketoprofen
This protocol is based on the kinetic resolution of racemic ketoprofen using Candida rugosa lipase[4][5][6].
Materials:
-
Racemic ketoprofen
-
Candida rugosa lipase
-
n-decanol
-
Cyclohexane
-
10% Aqueous NaHCO₃ solution
-
Hexanes
-
Tween 80 (for hydrolysis)
Procedure:
-
Enzymatic Esterification: Racemic ketoprofen, n-decanol, and Candida rugosa lipase are combined in cyclohexane. The mixture is stirred at a controlled temperature (e.g., 40°C). The reaction progress is monitored by HPLC until approximately 47% conversion is achieved, resulting in an enantiomeric excess of 99% for the (S)-ester[5].
-
Enzyme Removal: The lipase is removed by vacuum filtration.
-
Separation of Ester and Unreacted Acid: The filtrate containing the (S)-ketoprofen decyl ester and unreacted (R)-ketoprofen is concentrated. The mixture is then subjected to a liquid-liquid extraction with an aqueous NaHCO₃ solution to separate the acidic (R)-ketoprofen from the neutral (S)-ester.
-
Hydrolysis of the (S)-Ester: The isolated (S)-decyl ketoprofen ester is hydrolyzed using Candida rugosa lipase in an aqueous medium containing a surfactant (Tween 80) to yield (S)-ketoprofen. This step can achieve a conversion of 98.5% with 99% ee[4][6].
-
Racemization and Recycling of (R)-Ketoprofen: The unreacted (R)-ketoprofen can be racemized under basic conditions (e.g., refluxing in 0.1 M KOH solution) and recycled back into the resolution process, improving the overall yield of the desired (S)-enantiomer[4].
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for diastereomeric salt formation and enzymatic resolution.
Caption: Workflow for Diastereomeric Salt Formation.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
Both diastereomeric salt formation and enzymatic resolution are powerful techniques for obtaining enantiomerically pure compounds.
Diastereomeric salt formation is a well-established, scalable, and often cost-effective method, particularly for large-scale industrial production of chiral acids and bases. However, it can be a trial-and-error process to find a suitable resolving agent and crystallization conditions, and it may require multiple recrystallizations to achieve high enantiomeric purity.
Enzymatic resolution offers high selectivity, often yielding products with excellent enantiomeric excess in a single step. It is applicable to a broader range of substrates and is generally considered a "greener" alternative due to the mild reaction conditions and biodegradability of the enzyme catalysts. The ability to immobilize and reuse enzymes, coupled with the potential for dynamic kinetic resolution to achieve theoretical yields of 100%, makes this method increasingly attractive for pharmaceutical and fine chemical synthesis.
The choice between these two methods will ultimately depend on factors such as the chemical nature of the substrate, the desired scale of production, cost considerations, and development timelines. For compounds amenable to salt formation, diastereomeric resolution remains a robust and economical option. For a wider range of molecules and for processes where high enantioselectivity and milder conditions are paramount, enzymatic resolution presents a compelling and increasingly sophisticated alternative.
References
- 1. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 2. EP0613456A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 3. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
performance evaluation of different chiral stationary phases for amino acid resolution
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of amino acids is a critical analytical challenge in numerous scientific fields, from pharmaceutical development to metabolomics. The choice of chiral stationary phase (CSP) is paramount for achieving optimal resolution. This guide provides an objective comparison of the performance of different classes of CSPs for amino acid resolution, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Stationary Phases
The enantiomeric resolution of amino acids is significantly influenced by the type of chiral stationary phase employed. Below is a summary of the performance of major CSP categories based on reported resolution (Rs) and selectivity (α) factors for representative amino acids.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Amino Acid (Derivative) | Mobile Phase | Selectivity (α) | Resolution (Rs) | Reference |
| Macrocyclic Glycopeptide | Teicoplanin | Underivatized DL-Amino Acids | Methanol/Water | Varies | Good to Excellent | [1][2] |
| Eremomycin | D/L-Methionine | Not Specified | Not Specified | Better than Teicoplanin | [3] | |
| Vancomycin | Tryptophan | 1.5 mM Vancomycin in Phosphate Buffer/2-Propanol | >1.5 | 3.98 | [4] | |
| Vancomycin | Tyrosine | 1.5 mM Vancomycin in Phosphate Buffer/2-Propanol | 1.50 | 2.97 | [4] | |
| Cyclodextrin-Based | β-Cyclodextrin derivative | Dansyl (Dns) Amino Acids | Not Specified | High | Up to 12.68 | [5] |
| Native β-Cyclodextrin | Tryptophan | 1% Methanol, pH 8.0 | 2.79 | Not Specified | [5] | |
| Pirkle-Type | (S)-N-3,5-dinitrobenzoyl-1-naphthylglycine | NBD-derivatized Amino Acids | Not Specified | Not Specified | 1.14 - 4.45 | [6] |
| N-(1-naphthyl)leucine | DNB derivatives of Amino Acids | Reversed-phase | Good | Good | [7] | |
| Crown Ether-Based | Crownpak CR-I (+) | DL-Amino Acids | Supercritical Fluid Chromatography | High | 1.99 (His) - 9.26 (Leu) | [8] |
| Protein-Based | Bovine Serum Albumin (BSA) | Tryptophan, Phenylalanine | Not Specified | Good | Good | [5][9] |
| Zwitterionic Ion-Exchanger | Quinine-based | β-Amino Acids | Methanol/Water with additives | Good | Good | [10] |
Experimental Workflow for Amino Acid Enantioseparation
The general workflow for the chiral separation of amino acids using High-Performance Liquid Chromatography (HPLC) is depicted below. The process begins with sample preparation, which may include derivatization, followed by injection into the HPLC system equipped with a chiral column. The separation of enantiomers is then achieved, detected, and the data is analyzed.
Caption: General workflow for the enantioseparation of amino acids by HPLC.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for different CSP types.
Macrocyclic Glycopeptide CSP (Teicoplanin-based)
-
Objective: To resolve underivatized amino acid enantiomers.[2]
-
Column: Astec® CHIROBIOTIC® T (employing teicoplanin as the chiral selector).[2]
-
Mobile Phase: A simple LC-MS compatible mobile phase is often employed, typically consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). For some separations, a polar organic mode with solvents like methanol and small amounts of acid and base can be used.[2][11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: Mass Spectrometry (MS) or UV detection.[2]
-
Note: Retention and enantioselectivity can exhibit a "U-shaped" profile with varying organic modifier concentrations.[2]
Pirkle-Type CSP
-
Objective: Separation of N-derivatized amino acid enantiomers.[6][12]
-
Column: A commercially available Pirkle-type CSP, such as one based on (S)-N-3,5-dinitrobenzoyl-1-naphthylglycine.[6]
-
Derivatization: Amino acids are derivatized with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) prior to analysis.[12]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol. For reversed-phase mode, mixtures of water, acetonitrile, and a modifier like trifluoroacetic acid (TFA) are used.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Temperature: Ambient.[13]
-
Detection: Fluorescence detection (e.g., λex = 470 nm, λem = 530 nm for NBD derivatives).[13]
Crown Ether-Based CSP
-
Objective: High-resolution separation of DL-amino acids.[8]
-
Column: Crownpak CR-I (+).[8]
-
Technique: Supercritical Fluid Chromatography (SFC) coupled to Mass Spectrometry.[8]
-
Mobile Phase: Optimized for SFC, often involving supercritical CO2 with a polar co-solvent.[8]
-
Note: This method has been shown to achieve very high resolution and short retention times (less than three minutes) for the separation of pure DL-amino acid standards.[8]
Logical Relationship of CSP Selection
The choice of an appropriate CSP is a multi-faceted decision that depends on the properties of the amino acid, the desired analytical outcome (e.g., preparative vs. analytical scale), and compatibility with detection methods.
Caption: Decision logic for selecting a suitable chiral stationary phase.
Conclusion
The selection of a chiral stationary phase for amino acid resolution requires careful consideration of the specific amino acids of interest, the need for derivatization, and the desired analytical performance. Macrocyclic glycopeptide CSPs offer versatility for underivatized amino acids and are compatible with LC-MS.[2][14] Cyclodextrin and Pirkle-type CSPs often provide high selectivity and resolution, particularly for derivatized amino acids.[5][12] Crown ether-based CSPs can deliver exceptional resolution in very short analysis times.[8] Protein-based CSPs are also a valuable option, capable of resolving underivatized enantiomers with high selectivity.[9] This guide provides a foundational comparison to aid researchers in making an informed decision for their specific analytical needs.
References
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Synthetic Routes for 2-Amino-2-Aryl-Acetic Acids
The synthesis of 2-amino-2-aryl-acetic acids, also known as α-arylglycines, is of significant interest to researchers in medicinal chemistry and drug development. These non-proteinogenic amino acids are crucial chiral building blocks for a variety of pharmaceuticals, including antibiotics and enzyme inhibitors. The methodologies for their synthesis have evolved from classical racemic methods to highly sophisticated asymmetric catalytic and enzymatic approaches that provide access to enantiomerically pure compounds.
This guide provides an objective comparison of the primary synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
The main approaches for synthesizing 2-amino-2-aryl-acetic acids can be broadly categorized as:
-
Classical Racemic Syntheses: Methods like the Strecker and Bucherer-Bergs syntheses are well-established, high-yielding, and highly scalable. However, they produce racemic mixtures, necessitating a subsequent resolution step to isolate the desired enantiomer.
-
Asymmetric Syntheses: These modern methods introduce chirality directly. They include the use of chiral auxiliaries (Asymmetric Strecker Synthesis), chiral metal catalysts, or organocatalysts.[1][2]
-
Enzymatic and Chemoenzymatic Syntheses: These routes leverage the high selectivity of enzymes, such as nitrilases, to produce products with exceptional enantiomeric purity under mild reaction conditions.[3][4]
Comparative Data of Synthetic Routes
The following table summarizes and compares the key performance indicators for the most prominent synthetic methods.
| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) | Catalytic Asymmetric Synthesis |
| Starting Material | Aryl Aldehyde | Aryl Aldehyde or Ketone | Aryl Aldehyde | Varies (e.g., enamido acids, iminoesters) |
| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH₄Cl[3] | KCN, (NH₄)₂CO₃[3][5] | NaCN, NH₃, Nitrilase enzyme[3] | Chiral Catalyst (e.g., Rh, Pd, Organocatalyst), H₂ or other reagents[2][6][7] |
| Typical Yield | 75-90%[3] | 60-80%[3] | 80-95%[3] | Good to Excellent (70-98%)[2][8] |
| Enantiomeric Excess (ee) | >95%[3] | Racemic (0%)[3] | >99%[3] | High to Excellent (>90%, often >97%)[2][8] |
| Reaction Time | 12-24 hours[3] | 24-48 hours (including hydrolysis)[3] | 8-16 hours[3] | Varies (can be < 12 hours) |
| Number of Steps | 2 (amination/cyanation, hydrolysis)[3] | 2 (hydantoin formation, hydrolysis)[3][9] | 1 (one-pot synthesis)[3] | Typically 1-2 |
| Advantages | High enantioselectivity; good yields. | High scalability; uses inexpensive reagents; robust and well-established.[9][10] | Exceptional enantioselectivity; mild, environmentally friendly conditions; minimal waste.[3] | High efficiency and enantioselectivity; broad substrate scope.[11] |
| Disadvantages | Requires stoichiometric chiral auxiliary; potential for waste from the auxiliary. | Produces a racemic mixture requiring resolution; can involve high temperatures/pressures.[3] | Enzyme availability and stability can be a limitation; substrate scope may be limited by the specific enzyme. | Catalysts can be expensive and sensitive to air/moisture; optimization can be complex. |
Detailed Experimental Protocols
Detailed methodologies for the classical Bucherer-Bergs and the Asymmetric Strecker syntheses provide practical insight into these foundational routes.
Bucherer-Bergs Synthesis of (±)-2-amino-2-(2-methoxyphenyl)acetic acid[3]
This two-step method first forms a hydantoin intermediate, which is subsequently hydrolyzed to the racemic amino acid.
-
Step 1: Synthesis of 5-(2-methoxyphenyl)hydantoin In a pressure vessel, a mixture of 2-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) is combined in an ethanol/water solvent. The vessel is sealed and heated to 60-80°C for 12-18 hours. After cooling, the hydantoin intermediate crystallizes and is collected by filtration.
-
Step 2: Hydrolysis to the Amino Acid The collected 5-(2-methoxyphenyl)hydantoin is suspended in a strong base solution (e.g., 2M NaOH). The mixture is heated under reflux for 12-24 hours to hydrolyze both the amide bonds of the hydantoin ring. After cooling, the reaction mixture is acidified to precipitate the racemic amino acid, which is then purified.
Asymmetric Strecker Synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid[3]
This route introduces chirality via a chiral amine auxiliary during the formation of the α-aminonitrile intermediate.
-
Step 1: Synthesis of the Diastereomeric α-Aminonitriles To a solution of 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary, such as (R)-phenylglycine amide (1.0 eq), in methanol, a solution of sodium cyanide (1.2 eq) in water is added. The mixture is stirred at room temperature for 12-24 hours. The resulting diastereomeric α-aminonitriles can often be separated at this stage by crystallization or chromatography.
-
Step 2: Hydrolysis to the Enantiopure Amino Acid The desired diastereomer of the α-aminonitrile is treated with a strong acid (e.g., 6M HCl) and heated under reflux for 4-6 hours. This hydrolyzes the nitrile group to a carboxylic acid. Upon cooling, the solution is neutralized with a base (e.g., NH₄OH) to precipitate the enantiomerically enriched amino acid product, which is then collected and purified by recrystallization.
Visualization of Synthetic Route Selection
The choice of synthetic route depends heavily on project goals such as stereochemical requirements, scale, and cost. The following diagram provides a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a synthetic route for 2-amino-2-aryl-acetic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, a compound often used in pharmaceutical research and development. Adherence to these procedures is vital for personnel safety and environmental protection.
Hazard Assessment and Classification
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Due to these potential hazards, 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of solid 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride". Do not use abbreviations.
-
Segregation: This waste should be segregated from other waste streams, such as liquid waste, sharps, and non-hazardous trash. Store it separately from incompatible materials like strong oxidizing agents.
3. Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and disposable labware, must also be disposed of as hazardous waste in the same designated container.
4. Storage in a Satellite Accumulation Area (SAA):
-
The labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]
-
The container must be kept securely closed except when adding waste.[1][3]
5. Disposal of Empty Containers:
-
An empty container that previously held 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before it can be disposed of as non-hazardous waste.[3]
-
The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous liquid waste container.
-
After triple-rinsing, deface or remove the original label from the container before placing it in the appropriate recycling or trash receptacle.[3]
6. Arranging for Waste Pickup:
-
Once the hazardous waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not attempt to transport the hazardous waste off-site yourself.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride and associated materials.
Caption: Disposal workflow for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
By adhering to these guidelines, laboratory personnel can ensure the safe handling and disposal of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, thereby minimizing risks to themselves and the environment, and maintaining compliance with regulatory standards. Always consult your institution's specific waste management policies and procedures.
References
Essential Safety and Logistical Information for Handling 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride. Given the potential hazards, a comprehensive approach to safety is mandatory.
Hazard Summary
Based on available data, 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride should be handled as a potentially hazardous substance. Potential hazards may include:
-
Serious eye irritation or damage.[1]
-
Skin irritation.
-
Harmful if swallowed.
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment to minimize exposure and ensure personal safety when handling 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Double-gloving is advisable for enhanced protection.[3][4][5] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must comply with EN166 (EU) or NIOSH (US) standards to protect against splashes, dust, and aerosols.[3][4][6] |
| Skin and Body Protection | Laboratory coat | A lab coat with long sleeves and elastic cuffs should be worn at all times. A chemically resistant apron is recommended for handling larger quantities.[3][4] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or when aerosols may be generated.[3][6] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3]
-
Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Verify that all required PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before starting any work.[8]
Handling:
-
Wear all required PPE as specified in the table above.
-
Handle the solid compound carefully to avoid dust formation.[3][7]
-
If creating solutions, always add the acid to the water, never the other way around.[2]
-
Avoid contact with skin and eyes.[3]
-
Do not inhale dust or vapors.[7]
-
Wash hands thoroughly after handling.[3]
Storage:
Disposal Plan
Proper disposal of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused compound and contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions in a designated, labeled, and sealed hazardous waste container. The container should be compatible with acidic waste.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through a licensed waste disposal contractor.[6]
-
Do not dispose of this chemical down the drain or in the general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disclaimer: This information is intended for guidance and is based on available safety data. Always refer to the specific Safety Data Sheet (SDS) for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride before handling the chemical and follow all institutional and regulatory safety protocols.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pppmag.com [pppmag.com]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
